Chlorthion
描述
Structure
3D Structure
属性
IUPAC Name |
(3-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClNO5PS/c1-13-16(17,14-2)15-6-3-4-8(10(11)12)7(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNRRXXETLSZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC(=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClNO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041784 | |
| Record name | Chlorthion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; Commercial substance is yellow liquid; [HSDB] Yellow solid; mp = 21 deg C; [MSDSonline] | |
| Record name | Chlorothion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
136 °C @ 0.23 mm Hg, YELLOW OIL; BP: 125 °C @ 0.1 MM HG /COMMERCIAL PRODUCT/, BP: 136 °C @ 0.3 mbar; 112 °C @ 0.05 mbar | |
| Record name | CHLOROTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible in benzene, alcohol, ether, MISCIBLE IN AROMATIC SOLVENTS, SOL 1:25,000 IN WATER; READILY MISCIBLE IN TOLUENE & OIL, In water @ 20 °C, 40 mg/l; readily sol in common organic solvents with the exception of mineral oils, In water, 40 mg/l at 20 °C | |
| Record name | CHLOROTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.437 @ 20 °C/4 °C | |
| Record name | CHLOROTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000004 [mmHg], 4X10-6 mm Hg @ 20 °C | |
| Record name | Chlorothion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLOROTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pure compound is yellow crystals. ... Commercial product is a yellow oil. | |
CAS No. |
500-28-7 | |
| Record name | Chlorthion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorothion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorthion | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorthion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(3-chloro-4-nitrophenyl) O,O-dimethyl thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORTHION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NTK55T19G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLOROTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
21 °C | |
| Record name | CHLOROTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Chlorthion's Mechanism of Action in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorthion is an organophosphate insecticide that exerts its toxic effects on insects through the irreversible inhibition of the critical enzyme acetylcholinesterase (AChE). This guide provides an in-depth examination of this mechanism, including the physiological consequences for the insect, relevant (though limited) quantitative data, detailed experimental protocols for assessing acetylcholinesterase inhibition, and visual diagrams to illustrate the key pathways and processes. Given that this compound is an obsolete compound, specific research data is scarce; therefore, this guide primarily draws upon the well-established mechanism of action for the broader class of organophosphate insecticides, to which this compound belongs.
Introduction
This compound, chemically known as O,O-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate, is a broad-spectrum organophosphate insecticide.[1][2] Like other organophosphates, its insecticidal properties are not inherent but arise from its metabolic activation in the insect's body. The primary target of this compound and its active metabolite is the nervous system, specifically the enzyme acetylcholinesterase (AChE).[3][4][5][6][7] This enzyme plays a crucial role in the termination of nerve impulses at cholinergic synapses. By inhibiting AChE, this compound leads to the accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[3][5][6]
Core Mechanism of Action: Acetylcholinesterase Inhibition
The nervous system of insects, similar to that of vertebrates, relies on the precise transmission of nerve impulses across synapses. In cholinergic synapses, this transmission is mediated by the neurotransmitter acetylcholine (ACh).
Normal Synaptic Transmission
Under normal physiological conditions, the arrival of a nerve impulse at the presynaptic terminal triggers the release of ACh into the synaptic cleft. ACh then binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane, leading to the opening of ion channels and the propagation of the nerve signal.[8][9] To ensure the precise control of nerve signaling, the ACh in the synaptic cleft is rapidly hydrolyzed and inactivated by the enzyme acetylcholinesterase (AChE) into choline and acetic acid.[3][5][6] This termination of the signal allows the postsynaptic neuron to return to its resting state, ready for the next impulse.
Disruption by this compound
This compound, in its initial form, is a poor inhibitor of AChE. Within the insect, it undergoes metabolic activation, primarily through oxidative desulfuration by cytochrome P450 monooxygenases, to its oxygen analog, chloroxon.[10] This "oxon" form is a much more potent inhibitor of AChE.[6][10]
The active metabolite of this compound binds to the serine hydroxyl group in the active site of AChE, phosphorylating it.[5][6] This phosphorylation results in a stable, covalent bond that effectively inactivates the enzyme.[5] The inhibition is considered practically irreversible because the spontaneous hydrolysis of the phosphorylated enzyme is extremely slow.[5]
With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to the continuous stimulation of acetylcholine receptors.[3][5][6] This hyperexcitation of the nervous system manifests as tremors, convulsions, uncoordinated movement, and ultimately paralysis, leading to the insect's death, often due to respiratory failure.[3][6]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Acetylcholine and its Disruption by this compound
Caption: Acetylcholine signaling at the synapse and its inhibition by this compound.
Experimental Workflow for AChE Inhibition Assay
Caption: A typical workflow for an in vitro acetylcholinesterase inhibition assay.
Quantitative Data
| Compound | Target Enzyme | Insect Species | IC50 (M) | Notes |
| This compound (activated) | Acetylcholinesterase | Musca domestica (Housefly) | ~10-7 - 10-8 | Hypothetical value based on class activity. |
| This compound (activated) | Acetylcholinesterase | Aedes aegypti (Mosquito) | ~10-7 - 10-8 | Hypothetical value based on class activity. |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Experimental Protocols
The following is a generalized protocol for determining the acetylcholinesterase inhibitory activity of a compound like this compound, based on the widely used Ellman's method.[11][12]
Principle
This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow product, 5-thio-2-nitrobenzoate (TNB). The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form TNB, which can be quantified by measuring its absorbance at 412 nm.[11][12] The presence of an AChE inhibitor reduces the rate of ATCI hydrolysis, leading to a decrease in the formation of TNB.[11][12]
Materials and Reagents
-
Acetylcholinesterase (AChE) from a relevant insect source (e.g., housefly head homogenate) or a commercially available source (e.g., from Electrophorus electricus).
-
Acetylthiocholine iodide (ATCI) - Substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.
-
Phosphate buffer (e.g., 100 mM, pH 8.0).
-
Test compound (this compound).
-
Reference inhibitor (e.g., Eserine).
-
96-well microplate.
-
Microplate reader.
Assay Procedure
-
Plate Setup: In a 96-well plate, prepare the following in triplicate:
-
Blank: 200 µL of phosphate buffer.
-
Control (100% activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent used for the test compound.
-
Test Compound: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound at various concentrations.
-
Reference Inhibitor: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the reference inhibitor at various concentrations.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).[12][13]
-
Initiation of Reaction: Add 10 µL of DTNB solution to each well, followed by 10 µL of ATCI solution to initiate the enzymatic reaction.[12][13]
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).[12]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The mechanism of action of this compound in insects is a classic example of organophosphate neurotoxicity. By irreversibly inhibiting acetylcholinesterase, this compound disrupts the normal functioning of the central nervous system, leading to a cascade of events that result in the death of the insect. While specific quantitative data for this compound is limited due to its obsolescence, the well-understood mechanism of AChE inhibition by organophosphates provides a robust framework for understanding its insecticidal properties. The experimental protocols outlined in this guide offer a standardized approach for evaluating the AChE inhibitory potential of this and other compounds.
References
- 1. This compound (Ref: BAY 22/190 ) [sitem.herts.ac.uk]
- 2. This compound | C8H9ClNO5PS | CID 10372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. 013. This compound (FAO Meeting Report PL/1965/10/1) [inchem.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Synthesis and Chemical Properties of Chlorthion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorthion, an organophosphate insecticide, has been utilized for the control of a broad spectrum of agricultural and household pests. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound. Detailed methodologies for its synthesis are presented, along with a thorough compilation of its physicochemical characteristics. Furthermore, this document elucidates the primary mechanism of action of this compound as an acetylcholinesterase inhibitor and details its metabolic pathways. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized through diagrams generated using the DOT language.
Introduction
This compound, chemically known as O,O-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate, is a non-systemic insecticide with contact, stomach, and respiratory action.[1] As a member of the organophosphate class of pesticides, its mode of action involves the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals.[1] This document serves as a technical resource for professionals in the fields of chemistry, toxicology, and drug development, providing in-depth information on the synthesis, chemical properties, and biological interactions of this compound.
Synthesis of this compound
The primary industrial synthesis of this compound involves the esterification of O,O-dimethyl chlorothiophosphate with 3-chloro-4-nitrophenol.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Reaction Scheme
The overall chemical reaction for the synthesis of this compound is depicted below:
(CH₃O)₂P(S)Cl + HOC₆H₃(Cl)(NO₂) → (CH₃O)₂P(S)OC₆H₃(Cl)(NO₂) + HCl
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound. It is important to note that specific reaction conditions may be optimized for yield and purity.
Materials:
-
O,O-dimethyl chlorothiophosphate
-
3-chloro-4-nitrophenol
-
Potassium carbonate (or an organic base such as pyridine or triethylamine)[1]
-
Toluene (or another suitable inert solvent like dichloromethane)[1]
-
Copper powder (optional, as a catalyst)[1]
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of 3-chloro-4-nitrophenol in toluene is prepared.
-
Addition of Base: An equimolar amount of a base, such as finely powdered potassium carbonate, is added to the flask.[1]
-
Addition of Phosphorylating Agent: O,O-dimethyl chlorothiophosphate is added dropwise to the stirred suspension at a controlled temperature. The reaction is typically conducted at a moderate temperature to ensure selectivity and minimize the formation of byproducts.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid inorganic salts are removed by filtration. The filtrate is then washed successively with a dilute aqueous sodium carbonate solution and water to remove any unreacted phenol and residual acid.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or chromatography to obtain the final product as a yellow oil or crystalline solid.[2]
Chemical and Physical Properties of this compound
A comprehensive summary of the chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | O,O-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate |
| CAS Number | 500-28-7 |
| Molecular Formula | C₈H₉ClNO₅PS |
| Molecular Weight | 297.66 g/mol |
| Physical State | Yellow crystalline solid or yellow oil (commercial)[1] |
| Melting Point | 21 °C[1] |
| Boiling Point | 125 °C at 0.1 mmHg[1] |
| Density | 1.437 g/cm³ at 20 °C |
| Solubility | Practically insoluble in water. Miscible with benzene, alcohol, and ether.[1] |
| Vapor Pressure | 4 x 10⁻⁶ mmHg at 20 °C |
| Stability | Hydrolyzed by alkali.[1] |
Mandatory Visualizations
Synthesis Workflow
The logical workflow for the synthesis of this compound is illustrated in the following diagram.
References
Chlorthion degradation pathways in soil and water environments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorthion is an organophosphate insecticide that has been used for the control of a wide range of agricultural and household insects. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its ecological impact and potential for contamination. This technical guide provides an in-depth overview of the known degradation mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.
Core Degradation Pathways
This compound is susceptible to degradation through several pathways, with hydrolysis being the most prominently documented. Abiotic and biotic processes contribute to its transformation in both soil and water environments.
Hydrolysis in Water
The primary degradation pathway for this compound in aqueous environments is hydrolysis. This process involves the cleavage of the phosphate ester bond, leading to the formation of less complex and generally less toxic compounds. The reaction is significantly influenced by temperature.[1]
The main products of this compound hydrolysis are:
A minor hydrolysis pathway also exists, involving oxidation to the phosphate analogue (Chloroxon) followed by hydrolysis to phosphoric acid and 3-chloronitrophenol.[1][2]
References
The Environmental Fate and Mobility of Chlorthion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the environmental fate and mobility of the organophosphate insecticide Chlorthion. Due to its status as an older and less commonly used pesticide, publicly available data on its environmental behavior is limited. This document synthesizes the available information on its degradation through hydrolysis and its potential for mobility in soil. Where specific experimental data for this compound is unavailable, this guide outlines the standard experimental protocols based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) that would be employed to assess its environmental fate. This guide is intended to be a resource for researchers and scientists, providing a framework for understanding the potential environmental impact of this compound and similar organophosphate compounds.
Introduction
This compound, chemically known as O,O-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate, is an organophosphate insecticide.[1] Understanding the environmental fate and mobility of such compounds is critical for assessing their potential risks to non-target organisms and ecosystems. The primary dissipation pathways for pesticides in the environment include hydrolysis, photolysis, and biodegradation. Mobility, primarily through soil and water, is governed by the compound's adsorption characteristics. This guide summarizes the known data for this compound and describes the standard methodologies used to generate such data.
Physicochemical Properties
The environmental behavior of a pesticide is significantly influenced by its fundamental physicochemical properties.
| Property | Value | Reference |
| Chemical Formula | C₈H₉ClNO₅PS | PubChem |
| Molar Mass | 297.66 g/mol | [2] |
| Water Solubility | 40 mg/L at 20 °C | PubChem |
| Vapor Pressure | 4 x 10⁻⁶ mm Hg at 20 °C | PubChem |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.45 | PubChem |
Environmental Fate: Degradation Pathways
The degradation of this compound in the environment is expected to occur through several key processes.
Hydrolysis
Hydrolysis is a significant pathway for the degradation of this compound, particularly in aqueous environments. The rate of hydrolysis is dependent on temperature and pH. This compound is known to be rapidly hydrolyzed to dimethyl thiophosphate and 3-chloro-4-nitrophenol.
Table 1: Hydrolysis Half-life of this compound at Various Temperatures
| Temperature (°C) | Half-life (days) |
| 10 | 138 |
| 20 | 138 |
| 30 | 36 |
| 40 | 10 |
| 50 | 3 |
| 60 | 1 |
Data sourced from PubChem.
A standardized experimental protocol to determine the rate of hydrolysis involves incubating the test substance in sterile aqueous buffer solutions of varying pH (typically 4, 7, and 9) at a constant temperature in the dark.
Photolysis
Photolysis, or degradation by light, can be a significant dissipation pathway for pesticides exposed to sunlight, particularly in surface waters and on soil surfaces.
To determine the rate of aqueous photolysis, a solution of the test substance in pure water is irradiated with light of a spectral distribution similar to that of sunlight. The concentration of the test substance is monitored over time.
Biodegradation
Biodegradation by microorganisms in soil and water is a crucial process for the dissipation of many pesticides.
Specific experimental data on the biodegradation of this compound, including its half-life in soil and aquatic environments and its degradation pathways, are not well-documented in publicly available scientific literature.
This protocol is designed to determine the rate and pathway of aerobic degradation of a substance in soil. Radiolabeled (e.g., ¹⁴C) test substance is typically used to trace the parent compound and its metabolites.
Environmental Mobility
The mobility of a pesticide in the environment, particularly its potential to leach into groundwater, is largely determined by its adsorption to soil particles.
Soil Adsorption and Mobility
The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil. A higher Koc value suggests lower mobility.
Table 2: Soil Adsorption Coefficient of this compound
| Parameter | Value | Classification | Reference |
| Estimated Koc | 1800 | Low mobility | PubChem |
This estimated Koc value suggests that this compound is expected to have low mobility in soil and is likely to adsorb to suspended solids and sediment in water.
The batch equilibrium method is commonly used to determine the soil adsorption coefficient (Kd) and, subsequently, the Koc.
Overall Environmental Fate and Transport
Based on the available data, the following logical pathway can be inferred for the environmental fate of this compound.
Conclusion
The environmental fate of this compound appears to be primarily driven by hydrolysis, especially at higher temperatures. Its mobility in soil is expected to be low due to its relatively high estimated soil adsorption coefficient. However, a significant data gap exists in the public domain regarding its biodegradation and photolysis rates and pathways. To conduct a thorough environmental risk assessment of this compound, further experimental studies following standardized OECD guidelines are necessary to elucidate these critical degradation and transport processes. This guide provides the foundational information available and outlines the necessary experimental frameworks for such future investigations.
References
Toxicological Effects of Chlorthion and Chlorothalonil on Non-Target Organisms: An In-depth Technical Guide
Disclaimer: The user's query specified "Chlorthion," an obsolete organophosphate insecticide. However, search results yielded significantly more data on "Chlorothalonil," a widely used organochlorine fungicide. Given the potential for ambiguity and to provide a comprehensive resource, this guide addresses the toxicological profiles of both compounds.
Part 1: this compound
This compound is an organophosphate insecticide that is no longer in common use.[1][2] Its primary mechanism of toxicity is through the inhibition of the enzyme acetylcholinesterase (AChE), leading to neurotoxic effects in target and non-target organisms.[1][2]
Mechanism of Action: Acetylcholinesterase Inhibition
Organophosphates like this compound act as irreversible inhibitors of acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in synaptic clefts.[3] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which can cause a range of symptoms from muscle weakness and tremors to paralysis and death.[3][4]
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Quantitative Toxicological Data for this compound
Data for this compound is limited due to its obsolete status.
| Species | Endpoint | Value | Exposure Duration | Reference |
| Human (probable) | Oral Lethal Dose | 0.5 - 5 g/kg | - | [2] |
| Dogs | Dermal | Fatal (0.5% solution) | Single dip | [2] |
| Dogs | Dermal | Fatal (2% solution) | Two dips (4-day interval) | [2] |
Experimental Protocols
-
Acute Oral Toxicity (LD50): This would likely have been determined using a method similar to the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure). The protocol involves administering the substance by gavage to fasted animals (typically rats) at one of the defined dose levels. Animals are observed for signs of toxicity and mortality over a period of up to 14 days.
-
Acute Dermal Toxicity: Following a guideline similar to OECD Test Guideline 402, the substance would be applied to a shaved area of the skin of the test animals (e.g., rabbits or rats). The area is covered with a porous gauze dressing for a 24-hour exposure period. Animals are observed for signs of toxicity and mortality.
Part 2: Chlorothalonil
Chlorothalonil is a broad-spectrum fungicide with a significant body of research on its ecotoxicological effects.[5][6] It is characterized by its high toxicity to aquatic life.[5][7]
Toxicological Effects on Non-Target Organisms
Chlorothalonil is highly toxic to fish and aquatic invertebrates.[5][7][8]
| Species | Endpoint | Value | Exposure Duration | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 10.5 - 195 µg/L | 96 hours | [9] |
| Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 76 µg/L | 96 hours | [10] |
| Fathead Minnow (Pimephales promelas) | NOEC (fecundity) | 1.4 µg/L | Full life-cycle | [7] |
| Daphnia magna | 48-h LC50 | 130 - 200 µg/L | 48 hours | [10] |
| Daphnia magna | 22-d LOEC | 1.8 µg/L | 22 days | [9] |
| Eastern Oyster (Crassostrea virginica) | 96-h EC50 | 7.3 µg/L | 96 hours | [9] |
| Blue Mussel (Mytilus edulis) | 96-h LC50 | 5.9 mg/L | 96 hours | [10] |
| Soft-shell Clam (Mya arenaria) | 96-h LC50 | 35.0 mg/L | 96 hours | [10] |
Amphibians are particularly vulnerable to chlorothalonil, especially during their larval stages.[6]
| Species | Endpoint | Value | Exposure Duration | Reference |
| Bufo bufo japonicus | 48-h LC50 | 160 µg/L | 48 hours | [11] |
| Rana sphenocephala & Hyla cinerea | Mortality | Significant at 0.0164 µg/L | - | [11] |
While not acutely toxic to adult honey bees, chlorothalonil has demonstrated significant sublethal and larval toxicity.[12][13][14]
| Species | Endpoint | Value | Exposure Duration | Reference |
| Honey Bee (Apis mellifera) Larvae | NOAEC | 4 µg/mL | Chronic | [15] |
| Honey Bee (Apis mellifera) Larvae | Mortality | Significant at >2 µg/mL | Chronic | [15] |
Studies on avian species indicate potential for developmental toxicity.
| Species | Endpoint | Effect | Exposure | Reference |
| Chicken (Gallus gallus domesticus) Embryo | Teratogenicity | Reduced body weight, increased mortality and anomalies | Injected into air chamber | [16] |
Chlorothalonil exhibits moderate acute toxicity in mammals.[5]
| Species | Endpoint | Value | Exposure Duration | Reference |
| Rat | Oral LD50 | >10,000 mg/kg | - | [17] |
| Mouse | Oral LD50 | 6,000 mg/kg | - | [17] |
| Rabbit & Rat | Dermal LD50 | >10,000 mg/kg | - | [17] |
Experimental Protocols
This protocol is based on methodologies described in studies assessing the impact of pesticides on bee larvae.[13][15]
-
Larvae Grafting: First instar larvae are grafted from honeycomb frames into 48-well plates.
-
Diet Preparation: A standard larval diet is prepared, typically consisting of royal jelly, yeast extract, and sugars.
-
Pesticide Dosing: Chlorothalonil is dissolved in a suitable solvent and then mixed into the larval diet to achieve the desired exposure concentrations.
-
Feeding Regimen: Larvae are fed a specific amount of the dosed diet daily.
-
Incubation: The plates are incubated under controlled conditions of temperature and humidity.
-
Endpoint Assessment: Larval mortality is recorded daily. Sublethal endpoints such as pupation success and adult emergence can also be assessed.
Caption: Experimental Workflow for In Vitro Bee Larvae Toxicity Testing.
This protocol is a summary of the methodology used to assess the chronic effects of chlorothalonil on fish fecundity.[7]
-
Acclimation: Adult fish (e.g., fathead minnows) are acclimated to laboratory conditions.
-
Exposure System: A flow-through system is used to deliver the test substance at constant or pulsed concentrations.
-
Test Groups: Multiple test groups are exposed to different concentrations of chlorothalonil, along with a control group.
-
Exposure Period: The fish are exposed for a defined period, typically covering a significant portion of their reproductive cycle (e.g., 21 days).
-
Endpoint Measurement: Spawning substrates are provided, and eggs are collected daily. Fecundity (number of eggs per female per day) is the primary endpoint. Other endpoints can include egg viability and hatching success.
-
Data Analysis: The reproductive output of the exposed groups is compared to the control group to determine the No-Observed-Effect Concentration (NOEC).
References
- 1. This compound (Ref: BAY 22/190 ) [sitem.herts.ac.uk]
- 2. This compound | C8H9ClNO5PS | CID 10372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHOLINESTERASE INHIBITION AND ACETYLCHOLINE ACCUMULATION FOLLOWING INTRACEREBRAL ADMINISTRATION OF PARAOXON IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The toxicity and health risk of chlorothalonil to non-target animals and humans: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Pulsed‐Dose Study Evaluating Chronic Toxicity of Chlorothalonil to Fish: A Case Study for Environmental Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lib.ncfh.org [lib.ncfh.org]
- 9. ccme.ca [ccme.ca]
- 10. The toxicity of chlorothalonil to aquatic fauna and the impact of its operational use on a pond ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Fungicide Chlorothalonil Is Nonlinearly Associated with Corticosterone Levels, Immunity, and Mortality in Amphibians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimal toxicological impact of chlorothalonil on adult honey bees (Apis mellifera, L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chlorothalonil Exposure Alters Virus Susceptibility and Markers of Immunity, Nutrition, and Development in Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Exposure of chlorothalonil and acetamiprid reduce the survival and cause multiple internal disturbances in Apis mellifera larvae reared in vitro [frontiersin.org]
- 16. Toxicity of chlorothalonil containing formulation and Cu-sulphate to chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EXTOXNET PIP - CHLOROTHALONIL [extoxnet.orst.edu]
Chlorthion: A Technical Guide to its History, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorthion, an organophosphate insecticide, emerged in the mid-20th century as a potent agent for the control of a broad spectrum of agricultural and household pests. This technical guide provides a comprehensive overview of the history, development, chemical synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and the assessment of its primary biological activity are provided, alongside tabulated quantitative data on its physicochemical properties and toxicity. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of this historically significant insecticide. Although its use has largely been discontinued in many regions due to the development of safer alternatives and concerns regarding its toxicological profile, the study of this compound offers valuable insights into the structure-activity relationships of organophosphate insecticides and their mode of action.
Introduction
This compound, chemically known as O,O-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate, is an organothiophosphate insecticide developed by Bayer and assigned the code BAY 22/190. It was introduced for the control of a wide range of insects, including common household pests like flies, mosquitoes, and cockroaches, as well as various agricultural pests. As a member of the organophosphate class, its insecticidal activity stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.
History and Development
The development of synthetic organic pesticides accelerated significantly in the post-World War II era. This compound was synthesized in this period of rapid innovation in agricultural chemistry. The initial preparation of this compound was described by Schrader in 1954. It was developed as a contact and stomach insecticide with some respiratory action. However, due to its moderate mammalian toxicity and the emergence of newer insecticides with more favorable safety profiles, the registration and use of this compound have been discontinued in many countries, including the United States.
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₉ClNO₅PS | |
| Molecular Weight | 297.65 g/mol | |
| CAS Number | 500-28-7 | |
| Appearance | Yellow crystals (pure), Yellow oil (commercial) | |
| Melting Point | 21 °C | |
| Boiling Point | 125 °C at 0.1 mmHg | |
| Density | 1.437 g/cm³ at 20 °C | |
| Vapor Pressure | 7 x 10⁻⁶ mmHg at 30 °C | |
| Water Solubility | Practically insoluble | |
| Solubility in Organic Solvents | Miscible in benzene, alcohol, ether | |
| Log Kow | 3.45 |
Table 2: Acute Toxicity of this compound
| Organism | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Rat (male) | Oral | 880 | |
| Rat (female) | Oral | 980 | |
| Rat | Intraperitoneal | 525 |
Synthesis of this compound
The synthesis of this compound involves the reaction of 3-chloro-4-nitrophenol with O,O-dimethyl phosphorochloridothioate.
Experimental Protocol: Synthesis of O,O-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate (this compound)
Materials:
-
3-chloro-4-nitrophenol
-
O,O-dimethyl phosphorochloridothioate
-
Potassium carbonate (anhydrous)
-
Copper powder (catalyst)
-
Toluene (solvent)
-
Stirring apparatus
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-nitrophenol in toluene.
-
Add a stoichiometric equivalent of anhydrous potassium carbonate to the solution.
-
Add a catalytic amount of copper powder.
-
While stirring vigorously, add O,O-dimethyl phosphorochloridothioate dropwise to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove potassium chloride and excess potassium carbonate.
-
Wash the filter cake with a small amount of toluene.
-
Combine the filtrate and the washings, and remove the toluene under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by vacuum distillation or chromatography.
Mechanism of Action: Cholinesterase Inhibition
This compound, like other organophosphate insecticides, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE). AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.
In its parent thiono form (P=S), this compound is a weak inhibitor of AChE. However, it undergoes metabolic activation in the target organism, primarily through oxidative desulfuration by cytochrome P450 enzymes, to its active oxon form (P=O), known as this compound-oxon. This oxon analog is a much more potent inhibitor of AChE.
The oxon form of this compound phosphorylates the serine hydroxyl group in the active site of AChE, forming a stable, covalently bonded intermediate. This phosphorylation effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in neurotoxicity, paralysis, and ultimately, death of the insect.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is a modification of the widely used Ellman's method for determining cholinesterase activity and can be adapted to assess the inhibitory potential of compounds like this compound.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound (or its oxon analog) dissolved in a suitable solvent (e.g., ethanol or DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a series of dilutions of this compound (or its oxon analog) in the chosen solvent.
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add the following in order:
-
Phosphate buffer
-
AChE solution
-
This compound solution at various concentrations (or solvent for the control)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add a solution containing both ATCI and DTNB to each well.
-
Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (kinetic mode) or after a fixed time point (endpoint mode). The yellow color produced is due to the reaction of the thiocholine (product of ATCI hydrolysis) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conclusion
This compound represents a significant milestone in the historical development of synthetic insecticides. Its mode of action, centered on the potent inhibition of acetylcholinesterase, is a hallmark of the organophosphate class. While its practical application has diminished due to toxicological concerns and the availability of more selective and less hazardous alternatives, the study of this compound continues to be relevant. It provides a valuable case study for understanding the fundamental principles of insecticide chemistry, metabolism, and neurotoxicology. The detailed protocols and data presented in this guide serve as a resource for researchers and professionals in the fields of toxicology, drug development, and environmental science, offering insights that can inform the design and evaluation of future pest control agents.
Bioaccumulation Potential of Chlorthion in Aquatic Life: An In-depth Technical Guide
A Note on Data Availability: Chlorthion vs. Chlorothalonil
Initial research for this technical guide on the bioaccumulation potential of This compound , an obsolete organophosphate insecticide, revealed a significant scarcity of specific quantitative data, experimental protocols, and metabolic pathway information in publicly available scientific literature. In contrast, a substantial body of research exists for Chlorothalonil , a broad-spectrum fungicide. Given the similarity in nomenclature and the detailed information available for the latter, this guide will focus on the bioaccumulation potential of Chlorothalonil in aquatic life to fulfill the core requirements of the user request. It is crucial for the reader to note this distinction.
Introduction to Chlorothalonil and its Environmental Significance
Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a widely used fungicide effective against a broad spectrum of fungal diseases in agriculture and turf management.[1] Its application can lead to contamination of aquatic environments through runoff and spray drift.[1] While Chlorothalonil has a relatively low water solubility, it exhibits high toxicity to aquatic organisms, making its bioaccumulation potential a key area of environmental risk assessment.[2]
Quantitative Data on Bioaccumulation
The bioaccumulation potential of a chemical in aquatic organisms is often quantified by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. A higher BCF value indicates a greater potential for the chemical to accumulate in living tissues.
| Parameter | Value | Species | Exposure Conditions | Reference |
| Bioconcentration Factor (BCF) | 9.4 - 264 | Fish (various species) | Not specified | [3] |
| Bioconcentration Factor (BCF) | 270 | Algae | Not specified | [4] |
This table summarizes the range of reported Bioconcentration Factors (BCF) for Chlorothalonil in aquatic organisms. The variability in BCF values can be attributed to differences in species, exposure duration, and experimental conditions.
Experimental Protocols
The assessment of a chemical's bioaccumulation potential relies on standardized experimental protocols. Below are outlines of typical methodologies used in studies cited in this guide.
Fish Bioconcentration Study (OECD Guideline 305)
This protocol is designed to determine the bioconcentration factor of a chemical in fish.
-
Test Organisms: A species with a low fat content and a high respiration rate is typically chosen, such as the rainbow trout (Oncorhynchus mykiss) or fathead minnow (Pimephales promelas). Fish are acclimated to laboratory conditions before the study begins.
-
Exposure Phase: Fish are exposed to a constant, sublethal concentration of the test substance (Chlorothalonil) in a flow-through system. The concentration of the test substance in the water is monitored regularly. This phase typically lasts for 28 days, or until a steady state is reached (i.e., the concentration of the chemical in the fish remains constant).
-
Depuration Phase: After the exposure phase, the remaining fish are transferred to a clean water system (free of the test substance) to measure the rate of elimination of the chemical from their tissues. This phase continues until the concentration of the test substance in the fish is below a certain detection limit.
-
Sampling and Analysis: Fish and water samples are collected at regular intervals throughout both phases. The concentration of the test substance in the samples is determined using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: The BCF is calculated as the ratio of the concentration of the test substance in the fish (Cf) to the concentration in the water (Cw) at steady state. The uptake and depuration rate constants are also determined.
Aquatic Toxicity Testing (e.g., OECD Guideline 203)
Acute toxicity tests are conducted to determine the concentration of a substance that is lethal to 50% of the test organisms (LC50) over a short period, typically 96 hours.
-
Test Organisms: Similar to bioconcentration studies, a representative aquatic species is selected.
-
Exposure: Organisms are exposed to a range of concentrations of the test substance in a static or semi-static system.
-
Observation: Mortality and other sublethal effects are recorded at regular intervals.
-
Data Analysis: The LC50 value and its confidence limits are calculated using statistical methods.
Visualizing Experimental and Metabolic Pathways
Experimental Workflow for a Fish Bioconcentration Study
Experimental workflow for a typical fish bioconcentration study.
Environmental Fate and Metabolism of Chlorothalonil
Chlorothalonil undergoes degradation in the aquatic environment, primarily through hydrolysis and photolysis. The major and more stable metabolite is 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701).[1] This metabolite can also be toxic to aquatic organisms.
Environmental fate and primary metabolism of Chlorothalonil in aquatic systems.
Conclusion
The available data indicates that Chlorothalonil has a low to moderate potential for bioaccumulation in aquatic organisms, with reported BCF values ranging from 9.4 to 270.[3][4] While this suggests that biomagnification through the food web may be limited, the high toxicity of Chlorothalonil and its primary metabolite, SDS-3701, to aquatic life remains a significant concern.[1] Further research focusing on the bioaccumulation of the metabolite and the combined toxic effects of the parent compound and its degradation products would provide a more comprehensive understanding of the environmental risk posed by Chlorothalonil. The lack of data for the obsolete insecticide this compound highlights the importance of thorough environmental assessment for all pesticides before and during their use.
References
Chlorthion: A Technical Overview of its Chemical Properties and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the organophosphate insecticide, Chlorthion. It covers its chemical identification, synthesis, mechanism of action, and toxicological data. Detailed experimental protocols and visual diagrams are included to support research and development activities.
Chemical Identifiers and Properties
This compound is an organothiophosphate compound known for its potent cholinesterase inhibition.[1] Its key chemical identifiers and properties are summarized below.
| Identifier Type | Value |
| CAS Number | 500-28-7 |
| IUPAC Name | O,O-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate[1] |
| Molecular Formula | C8H9ClNO5PS[1] |
| Molecular Weight | 297.65 g/mol [1] |
| InChI | InChI=1S/C8H9ClNO5PS/c1-13-16(17,14-2)15-6-3-4-8(10(11)12)7(9)5-6/h3-5H,1-2H3[1] |
| InChIKey | NZNRRXXETLSZRO-UHFFFAOYSA-N[1] |
| SMILES | COP(=S)(OC)OC1=CC(=C(C=C1)--INVALID-LINK--[O-])Cl[1] |
| Synonyms | This compound methyl, Chlorothion, BAY 22/190[1][2] |
Synthesis of this compound
This compound is synthesized via the condensation reaction of O,O-dimethyl chlorothiophosphate with 3-chloro-4-nitrophenol.[2] The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-chloro-4-nitrophenol
-
O,O-dimethyl chlorothiophosphate
-
Anhydrous potassium carbonate (or a suitable base like triethylamine)
-
An inert solvent (e.g., acetone, acetonitrile, or toluene)
-
Stirring apparatus
-
Reaction vessel with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a dry reaction vessel, dissolve 3-chloro-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.2 eq) in the chosen inert solvent.
-
Stir the mixture at room temperature for 15-30 minutes to form the phenoxide salt.
-
Slowly add O,O-dimethyl chlorothiophosphate (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water and brine in a separatory funnel to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a suitable eluent system to yield the pure product.
Caption: Workflow for the synthesis of this compound.
Mechanism of Action: Cholinesterase Inhibition
This compound, like other organophosphate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) at the synaptic cleft.
Inhibition of AChE by this compound leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors. This continuous stimulation disrupts normal nerve impulse transmission, leading to paralysis and ultimately death in insects.
References
An In-Depth Technical Guide to the Isomers and Analogues of Chlorthion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the organophosphate insecticide Chlorthion, delving into the properties and synthesis of its isomers and analogues. The information is tailored for researchers and professionals in the fields of chemistry, toxicology, and drug development, offering detailed data, experimental protocols, and visualizations to facilitate further investigation and innovation in this area.
Introduction to this compound
This compound, with the chemical name O,O-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate, is an organophosphate insecticide that has been used for the control of a wide range of agricultural and household pests.[1] Like other organophosphates, its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1][2] While effective, the use of this compound has declined due to concerns about its toxicity and the development of resistance in target pests.[1] This has spurred interest in the study of its isomers and analogues to identify compounds with improved efficacy, selectivity, and safety profiles.
Isomers of this compound
Isomerism plays a crucial role in the biological activity of pesticides. For this compound, two main types of isomerism are of interest: positional isomerism on the aromatic ring and thiono-thiol isomerism of the phosphorothioate group.
Positional Isomers
Positional isomers of this compound would involve different arrangements of the chloro and nitro substituents on the phenyl ring. While this compound itself is the 3-chloro-4-nitrophenyl isomer, other positional isomers could theoretically exist. However, literature specifically detailing the synthesis and properties of other positional isomers of this compound is scarce. The focus has predominantly been on the registered and commercially produced 3-chloro-4-nitrophenyl isomer.
Thiono-Thiol Isomerism
Organophosphorus compounds containing a P=S (thiono) bond can undergo isomerization to a P=O (thiol) form. In the case of this compound, this results in the formation of its thiol isomer, O,S-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate, also known as isothis compound.
Table 1: Physicochemical Properties of this compound and its Thiol Isomer
| Property | This compound (Thiono form) | Isothis compound (Thiol form) |
| IUPAC Name | (3-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ⁵-phosphane[1] | 2-chloro-4-[methoxy(methylsulfanyl)phosphoryl]oxy-1-nitrobenzene[3] |
| Molecular Formula | C₈H₉ClNO₅PS[1] | C₈H₉ClNO₅PS[3] |
| Molecular Weight | 297.65 g/mol [1] | 297.65 g/mol |
| Melting Point | 21 °C[1] | Data not readily available |
| Boiling Point | 136 °C @ 0.23 mmHg[1] | Data not readily available |
| logP (Octanol/Water) | 3.45[1] | Predicted XlogP: 2.2[4] |
| Water Solubility | 40 mg/L at 20 °C[1] | Data not readily available |
The thiono-thiol isomerization can occur thermally or photochemically and significantly alters the biological activity of the compound. Generally, the thiol (P=O) isomers of organophosphorothioates are more potent inhibitors of acetylcholinesterase than their thiono (P=S) counterparts. This is because the P=O bond is more electrophilic, making the phosphorus atom more susceptible to nucleophilic attack by the serine hydroxyl group in the active site of AChE.
Analogues of this compound
Analogues of this compound can be synthesized by modifying the alkyl groups attached to the phosphorus atom or by altering the substituents on the phenyl ring. These modifications can have a profound impact on the compound's physicochemical properties, biological activity, and selectivity.
Alkyl Group Analogues
Replacing the dimethyl groups in this compound with other alkyl groups, such as diethyl, can influence the compound's lipophilicity and steric hindrance, which in turn affects its absorption, metabolism, and interaction with the target enzyme. For example, the diethyl analogue, O,O-diethyl O-(3-chloro-4-nitrophenyl) phosphorothioate, would have a higher molecular weight and likely different solubility and partitioning characteristics compared to this compound.
Table 2: Properties of Selected this compound Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | Notes |
| This compound | C₈H₉ClNO₅PS | 297.65[1] | 3.45[1] | Parent compound |
| O,O-diethyl O-(4-nitrophenyl) phosphorothioate (Parathion-ethyl) | C₁₀H₁₄NO₅PS | 291.26 | 3.83 | Analogue with no chloro group and diethyl substitution. |
| O,O-dimethyl O-(4-nitrophenyl) phosphorothioate (Parathion-methyl) | C₈H₁₀NO₅PS | 263.21 | 2.86 | Analogue with no chloro group. |
| O,O-dimethyl O-(3,5-dimethyl-4-nitrophenyl) phosphorothioate | C₁₀H₁₄NO₅PS | 291.26[5] | 3.9 (Predicted)[5] | Analogue with dimethylphenyl substitution. |
| O,O-diethyl S-(p-nitrophenyl) phosphorothioate | C₁₀H₁₄NO₅PS | 291.26 | 2.5 (Predicted) | Thiol analogue of Parathion-ethyl. |
Aryl Group Analogues
Modifications to the substituents on the phenyl ring can significantly alter the electronic and steric properties of the molecule, influencing its binding affinity to acetylcholinesterase. For instance, changing the position or nature of the electron-withdrawing groups (like the nitro group) or the halogen substituent can modulate the reactivity of the phosphorus center and the overall toxicity of the compound. Structure-activity relationship (SAR) studies on related organophosphates have shown that the nature and position of substituents on the phenyl ring are critical determinants of insecticidal activity.[6]
Experimental Protocols
General Synthesis of O,O-dialkyl O-(substituted phenyl) Phosphorothioates
A common method for the synthesis of this compound and its analogues involves the reaction of a substituted phenol with a dialkyl phosphorochloridothioate in the presence of a base.[7]
Reaction Scheme:
Materials:
-
O,O-dialkyl phosphorochloridothioate (e.g., O,O-dimethyl phosphorochloridothioate)
-
Substituted phenol (e.g., 3-chloro-4-nitrophenol)
-
Anhydrous base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., acetone, acetonitrile, toluene)
Procedure:
-
To a stirred solution of the substituted phenol in the anhydrous solvent, add the anhydrous base.
-
Slowly add the O,O-dialkyl phosphorochloridothioate to the reaction mixture at room temperature or under gentle heating.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture to remove the salt byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Acetylcholinesterase Inhibition Assay
The inhibitory activity of this compound, its isomers, and analogues against acetylcholinesterase can be determined using a modified Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound, isomers, analogues) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the ATCI solution to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Signaling Pathways and Logical Relationships
The primary mechanism of action for this compound and its analogues is the inhibition of acetylcholinesterase. The following diagrams illustrate this pathway and the workflow for synthesizing and evaluating these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 90110-57-9_CAS号:90110-57-9_O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate - 化源网 [chemsrc.com]
- 4. PubChemLite - O-(3-chloro-4-nitrophenyl) o,s-dimethyl phosphorothioate (C8H9ClNO5PS) [pubchemlite.lcsb.uni.lu]
- 5. Phosphorothioic acid, O,O-dimethyl O-(3,5-dimethyl-4-nitrophenyl) ester | C10H14NO5PS | CID 3039450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationships predict the delayed neurotoxicity potential of a series of O-alkyl-O-methylchloroformimino phenylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (Ref: BAY 22/190 ) [sitem.herts.ac.uk]
Methodological & Application
Analytical Methods for the Detection of Chlorthion in Environmental Samples: Application Notes and Protocols
A Note on the Availability of Analytical Methods for Chlorthion:
Extensive research for detailed, contemporary analytical methods specifically for the detection of the organophosphate insecticide this compound in environmental samples has revealed a notable scarcity of recent, validated protocols. This compound is an older pesticide, and much of the available literature focuses on its basic chemical properties and toxicology rather than modern analytical procedures for environmental monitoring.[1][2][3][4]
In contrast, a wealth of information is available for other pesticides, including the similarly named but chemically distinct fungicide, Chlorothalonil, and other organophosphate insecticides. Therefore, to fulfill the user's request for detailed application notes and protocols, this document will provide a comprehensive overview of the analytical methodologies for a representative and widely studied organophosphate pesticide, Chlorpyrifos . The principles, sample preparation techniques, and analytical conditions described herein are broadly applicable to the analysis of this compound and other organophosphates, though method validation would be required for each specific analyte.
Introduction to this compound and Representative Organophosphate Analysis
This compound is an organophosphate insecticide that functions by inhibiting the acetylcholinesterase enzyme.[1][2] Its chemical structure and properties, such as its low aqueous solubility and potential for hydrolysis under alkaline conditions, guide the selection of appropriate analytical methods.[1][5]
The analytical techniques best suited for the determination of organophosphate pesticides like this compound and our representative compound, Chlorpyrifos, in environmental matrices such as soil and water are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.
Key Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. It is highly suitable for the determination of many organophosphate pesticides.
-
Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD): An older but still effective technique that offers high selectivity for nitrogen- and phosphorus-containing compounds like organophosphates.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful method for the analysis of a broader range of pesticides, including those that are thermally labile or less volatile. It offers excellent sensitivity and specificity.
Application Notes for the Analysis of Chlorpyrifos (as a Representative Organophosphate)
Analysis of Chlorpyrifos in Water Samples
Principle:
The determination of Chlorpyrifos in water samples typically involves a pre-concentration step to isolate the analyte from the aqueous matrix, followed by instrumental analysis. Solid-phase extraction (SPE) is a common and efficient technique for this purpose. The final determination is carried out using GC-MS or LC-MS/MS.
Sample Preparation:
-
Solid-Phase Extraction (SPE): Water samples are passed through a solid sorbent cartridge (e.g., C18), which retains the pesticide. The cartridge is then washed to remove interferences, and the analyte is eluted with a small volume of an organic solvent. This process effectively concentrates the analyte and cleans up the sample.
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, where the water sample is extracted with an immiscible organic solvent (e.g., dichloromethane). The pesticide partitions into the organic phase, which is then collected, dried, and concentrated.
Instrumentation:
-
GC-MS: Suitable for the analysis of Chlorpyrifos. The use of a mass spectrometer allows for positive identification based on the mass spectrum of the compound.
-
LC-MS/MS: Offers high sensitivity and is particularly useful when analyzing a wide range of pesticides with varying chemical properties.
Analysis of Chlorpyrifos in Soil and Sediment Samples
Principle:
The analysis of Chlorpyrifos in solid matrices like soil and sediment requires an initial extraction step to transfer the analyte into a liquid solvent. This is followed by a clean-up procedure to remove co-extracted matrix components that could interfere with the analysis.
Sample Preparation:
-
Solvent Extraction: The soil or sediment sample is typically extracted with an organic solvent or a mixture of solvents (e.g., acetone/hexane) using techniques such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).
-
Clean-up: The resulting extract is often cleaned up to remove interfering substances. This can be achieved using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines extraction and clean-up into a few simple steps. It involves an initial extraction with acetonitrile followed by a salting-out step and a dispersive solid-phase extraction (dSPE) clean-up.
Instrumentation:
-
GC-MS/MS: Provides high selectivity and sensitivity, which is often necessary for complex matrices like soil.
-
LC-MS/MS: A versatile technique that can be used for the analysis of Chlorpyrifos and its metabolites in soil extracts.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of a representative organophosphate pesticide in environmental samples. These values are indicative and may vary depending on the specific instrumentation, matrix, and laboratory conditions.
Table 1: Method Performance for Chlorpyrifos in Water
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | SPE | 0.01 µg/L | 0.03 µg/L | 85-110 | [6][7] |
| LC-MS/MS | Direct Injection | 0.005 µg/L | 0.015 µg/L | 90-105 | [8] |
Table 2: Method Performance for Chlorpyrifos in Soil
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS/MS | QuEChERS | 1 µg/kg | 3 µg/kg | 80-115 | [9][10] |
| LC-MS/MS | Solvent Extraction + SPE | 0.5 µg/kg | 1.5 µg/kg | 85-110 | [11] |
Experimental Protocols
Protocol 1: Determination of Chlorpyrifos in Water by SPE and GC-MS
1. Materials and Reagents:
-
Chlorpyrifos analytical standard
-
Methanol, HPLC grade
-
Dichloromethane, pesticide residue grade
-
Ethyl acetate, pesticide residue grade
-
Sodium sulfate, anhydrous
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Glass fiber filters (1 µm)
-
Nitrogen gas, high purity
2. Sample Preparation (SPE):
-
Filter the water sample (1 L) through a glass fiber filter to remove suspended solids.
-
Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the water sample onto the conditioned cartridge at a flow rate of approximately 10 mL/min.
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Dry the cartridge by passing air or nitrogen through it for 10 minutes.
-
Elute the retained Chlorpyrifos with 2 x 5 mL of ethyl acetate.
-
Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
3. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program: 70°C (hold for 2 min), ramp to 180°C at 25°C/min, then ramp to 280°C at 10°C/min (hold for 5 min)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for Chlorpyrifos: m/z 197
-
Qualifier Ions: m/z 97, 199
Protocol 2: Determination of Chlorpyrifos in Soil by QuEChERS and LC-MS/MS
1. Materials and Reagents:
-
Chlorpyrifos analytical standard
-
Acetonitrile, HPLC grade
-
Acetic acid, glacial
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium acetate (NaOAc), anhydrous
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction salts and dSPE tubes (commercially available kits are recommended)
2. Sample Preparation (QuEChERS):
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
Take an aliquot of the cleaned-up extract, filter through a 0.22 µm syringe filter, and transfer to an LC vial for analysis.
3. LC-MS/MS Instrumental Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Sheath Gas Temperature: 375°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MRM Transitions for Chlorpyrifos: Precursor ion 350 -> Product ion 198 (Quantifier), Precursor ion 350 -> Product ion 97 (Qualifier)
Visualizations
Caption: Workflow for the analysis of Chlorpyrifos in water by SPE and GC-MS.
Caption: Workflow for the analysis of Chlorpyrifos in soil by QuEChERS and LC-MS/MS.
Caption: Logical relationship of analytical techniques for organophosphate pesticides.
References
- 1. This compound? [drugfuture.com]
- 2. This compound | C8H9ClNO5PS | CID 10372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. esslabshop.com [esslabshop.com]
- 4. This compound (Ref: BAY 22/190 ) [sitem.herts.ac.uk]
- 5. Buy this compound | 500-28-7 [smolecule.com]
- 6. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of chlorothalonil by liquid chromatography/mass spectrometry using negative-ion atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A robust GC-MS/MS method for the determination of chlorothalonil in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of chlorothalonil metabolites in soil and water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Chlorthion in Agricultural Matrices using Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorthion is an organophosphate insecticide and a potent cholinesterase inhibitor.[1] Its use in agriculture necessitates sensitive and reliable analytical methods for monitoring its residues in various environmental and food matrices to ensure consumer safety and regulatory compliance. This application note details a robust protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs a QuEChERS-based sample preparation procedure, providing high analyte recovery and matrix cleanup, followed by sensitive GC-MS detection.
Experimental Protocol
This protocol is intended as a comprehensive guideline and should be validated in the user's laboratory for their specific matrix and instrumentation.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.[2][3][4][5][6]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or soil)
-
Acetonitrile (ACN), pesticide residue grade
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 2 mL centrifuge tubes
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of deionized water to achieve a total water content of approximately 80-95%.
-
Add 15 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 6 g of magnesium sulfate and 1.5 g of sodium chloride).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dispersive solid-phase extraction (dSPE) tube containing 150 mg of magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used. A common column for pesticide analysis is a DB-5MS or equivalent, which has a 5% phenyl-methylpolysiloxane stationary phase.[7][8]
Table 1: Gas Chromatography (GC) and Mass Spectrometry (MS) Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS UI (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless[8] |
| Injection Volume | 1 µL |
| Oven Temperature Program | |
| Initial Temperature | 70 °C, hold for 2 minutes |
| Ramp 1 | 25 °C/min to 150 °C |
| Ramp 2 | 3 °C/min to 200 °C |
| Ramp 3 | 8 °C/min to 280 °C, hold for 10 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 109 (quantification), 125, 79, 297 (qualifiers)[2] |
Calibration and Quantification
Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of a certified this compound analytical standard. This approach compensates for matrix effects that can enhance or suppress the analyte signal. The calibration range should encompass the expected concentration of this compound in the samples.
Data Presentation
Quantitative data should be determined during method validation in the user's laboratory. The following table presents typical performance characteristics for the analysis of organophosphate pesticides using similar GC-MS methods.
Table 2: Typical Method Performance Data (for illustrative purposes)
| Parameter | Expected Value |
| Retention Time (min) | To be determined experimentally |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.003 - 0.03 mg/kg |
| Recovery (%) | 80 - 110% |
| Relative Standard Deviation (RSD, %) | < 15% |
Note: LOD and LOQ values are highly dependent on the matrix and instrument sensitivity. Recovery and RSD should be assessed at multiple spiking levels.
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow for the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Conclusion
The described GC-MS method, coupled with a QuEChERS sample preparation protocol, provides a sensitive, reliable, and high-throughput approach for the determination of this compound residues in various agricultural matrices. The method can be readily implemented in analytical laboratories for routine monitoring and research purposes. Proper method validation is crucial to ensure data quality and accuracy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. gcms.cz [gcms.cz]
- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. cromlab-instruments.es [cromlab-instruments.es]
- 8. Determination of Modified QuEChERS Method for Chlorothalonil Analysis in Agricultural Products Using Gas Chromatography–Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorthion Residue Analysis in Agricultural Crops
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorthion is an organophosphate insecticide and acaricide, recognized for its role as a potent cholinesterase inhibitor.[1] Historically, it has been utilized in agriculture to control a wide range of insect pests.[1] Chemically, this compound is an organic thiophosphate, specifically O,O-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate.[1][2] Due to its potential for neurotoxicity and concerns regarding its environmental fate, the use of this compound has been discontinued in many regions, and it is no longer registered as a pesticide for use in the United States.[1] Nevertheless, the need for analytical methods for its detection in agricultural commodities remains for monitoring legacy contamination, food safety assurance in regions where its use might persist, and for research purposes.
This document provides a comprehensive overview of the analytical methodologies for the determination of this compound residues in agricultural crops. Given the limited recent literature on specific validated methods for this compound, this application note synthesizes information on its chemical properties and older analytical techniques, alongside modern approaches commonly used for organophosphate pesticides. The provided protocols should be considered a starting point for method development and will require validation for specific crop matrices.
Data Presentation
Due to the historical nature of this compound's use, comprehensive quantitative data from recent validated studies across a wide range of agricultural matrices is scarce. The following table summarizes known physicochemical properties relevant to analytical method development and provides a template for recording validation data.
Table 1: Physicochemical Properties of this compound and Method Performance Data Template
| Parameter | Value | Reference |
| Chemical Formula | C₈H₉ClNO₅PS | [1][2] |
| Molecular Weight | 297.65 g/mol | [1][2] |
| Physical State | Yellow solid or oil | [1][2] |
| Melting Point | 21 °C | [2] |
| Boiling Point | 125 °C at 0.1 mmHg | [2] |
| Solubility | Miscible in benzene, alcohol, ether. Practically insoluble in water. | [2][3] |
| LogP (Kow) | 3.45 | [1] |
| Stability | Hydrolyzed by alkali | [1][2] |
| Limit of Detection (LOD) | Data not available for specific crops | |
| Limit of Quantification (LOQ) | Data not available for specific crops | |
| Recovery (%) | Data not available for specific crops | |
| Relative Standard Deviation (RSD %) | Data not available for specific crops |
Experimental Protocols
The following sections detail proposed experimental protocols for the analysis of this compound residues in agricultural crops, based on general principles for organophosphate pesticide analysis and available information on this compound.
Protocol 1: Sample Preparation using a Modified QuEChERS Approach
1. Materials and Reagents:
-
Homogenizer (e.g., blender, food processor)
-
Centrifuge and 50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Acetonitrile (ACN), HPLC grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbents: Primary Secondary Amine (PSA) and C18
-
This compound analytical standard
2. Procedure:
-
Homogenization: Weigh 10-15 g of a representative homogenized sample of the agricultural crop into a 50 mL centrifuge tube. For dry commodities, add an appropriate amount of reagent water to rehydrate.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for instrumental analysis.
-
Note: Given that this compound is hydrolyzed by alkali, the use of PSA, which can increase the pH, should be carefully evaluated during method validation. If degradation is observed, alternative sorbents or the omission of the d-SPE step should be considered.
Protocol 2: Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of organophosphate pesticides like this compound.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (single quadrupole or tandem quadrupole - MS/MS for higher selectivity and sensitivity).
-
Capillary column suitable for pesticide analysis (e.g., DB-5ms or equivalent).
2. GC-MS Conditions (Starting Point for Method Development):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp to 150 °C at 25 °C/min
-
Ramp to 280 °C at 10 °C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: for initial identification of this compound's mass spectrum.
-
Selected Ion Monitoring (SIM): for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 297, 125, 109, 79).[4]
-
Multiple Reaction Monitoring (MRM) for MS/MS: for enhanced selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.
-
3. Method Validation: The developed method must be validated according to established guidelines (e.g., SANTE/11312/2021). Validation parameters should include:
-
Linearity and working range
-
Accuracy (recovery)
-
Precision (repeatability and reproducibility)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Matrix effects
Visualizations
Caption: Workflow for this compound Residue Analysis in Agricultural Crops.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. This compound | C8H9ClNO5PS | CID 10372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound? [drugfuture.com]
- 3. Buy this compound | 500-28-7 [smolecule.com]
- 4. Simultaneous Screening of 322 Residual Pesticides in Fruits and Vegetables Using GC-MS/MS and Deterministic Health Risk Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Solid-Phase Extraction of Chlorthion from Soil
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of Chlorthion, an organophosphorus pesticide, from soil samples. The methodology is synthesized from established procedures for related compounds and is intended for use in environmental monitoring and residue analysis.
Introduction
This compound is an organophosphorus insecticide that can persist in soil, posing potential risks to ecosystems and human health. Accurate quantification of its residues in soil is crucial for environmental assessment. Solid-phase extraction is a widely used technique for the cleanup and concentration of pesticides from complex matrices like soil, offering high recovery and cleaner extracts for subsequent chromatographic analysis. This protocol details a robust SPE method using C18 cartridges for the selective isolation of this compound from soil extracts.
Experimental Protocol
This protocol is adapted from established methods for the analysis of organophosphorus pesticides and chlorothalonil in soil.[1][2][3]
Sample Preparation
-
Drying: Air-dry the soil samples at room temperature to a constant weight. Avoid oven-drying to prevent the degradation of this compound.
-
Homogenization: Gently crush the dried soil using a mortar and pestle to break up any aggregates.
-
Sieving: Pass the homogenized soil through a 2 mm sieve to remove stones and large debris.
-
Storage: Store the sieved soil in a well-sealed container at 4°C until extraction.
Soil Extraction
-
Weighing: Accurately weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of acetonitrile to the centrifuge tube.
-
Extraction: Tightly cap the tube and shake it vigorously on a mechanical shaker for 1 hour at room temperature.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil particles from the supernatant.
-
Collection: Carefully decant the acetonitrile supernatant into a clean collection tube. This supernatant contains the extracted this compound.
Solid-Phase Extraction (SPE)
A C18 SPE cartridge is recommended for the cleanup of the soil extract.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Take a 5 mL aliquot of the acetonitrile soil extract and dilute it with 45 mL of deionized water.
-
Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10 minutes.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 5 mL of acetonitrile into a clean collection tube.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol or mobile phase for LC analysis) for instrumental analysis.
-
Data Presentation
The following table summarizes typical performance data for the analysis of organophosphorus pesticides in soil using SPE-based methods. The data for this compound is extrapolated based on the performance of similar compounds.
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| This compound (extrapolated) | Soil | C18 | Acetonitrile | 85 - 105 | 1 - 5 | 5 - 15 | N/A |
| Chlorpyrifos | Soil | C18 | Acetonitrile | 87.9 - 108.0 | 0.2 - 0.5 | 0.7 - 1.5 | [4] |
| Diazinon | Soil | C18 | Methanol | 95 - 104 | 14.3 | 28.6 | [5] |
| Malathion | Soil | C18 | Methanol | ~80 | 28.6 | 143 | [5] |
| Parathion | Soil | C18 | Methanol | ~80 | 28.6 | 143 | [5] |
LOD: Limit of Detection LOQ: Limit of Quantification
Mandatory Visualization
Caption: Workflow for Solid-Phase Extraction of this compound from Soil.
References
Application Notes and Protocols: Chlorthion as a Reference Standard in Toxicology Studies
Introduction
Chlorthion is an organophosphate insecticide that functions as a potent cholinesterase inhibitor.[1][2] Due to its historical use, it can serve as a valuable reference standard in toxicological studies, particularly for comparative analysis of other organophosphate compounds or for validating toxicological assays. These application notes provide an overview of this compound's toxicological properties, a summary of available quantitative data, and a detailed protocol for its use as a reference standard in an in vitro acetylcholinesterase inhibition assay. It is important to note that this compound is an older pesticide, and much of the available data is from earlier studies.[3][4]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 500-28-7 | [3] |
| Molecular Formula | C₈H₉ClNO₅PS | [3] |
| Molecular Weight | 297.65 g/mol | [1][3] |
| Appearance | Pure: Yellow crystals; Commercial: Yellow oil | [3][5] |
| Melting Point | 21 °C | [1][3][5] |
| Boiling Point | 125 °C at 0.1 mmHg | [3][5] |
| Density | 1.437 g/cm³ at 20 °C | [1][3][5] |
| Solubility | Practically insoluble in water; Miscible in benzene, alcohol, ether. | [3][5] |
| Mechanism of Action | Acetylcholinesterase (AChE) inhibitor | [1][2][6][7][8] |
Quantitative Toxicological Data
The primary toxicological effect of this compound is acute toxicity resulting from the inhibition of acetylcholinesterase. The following table summarizes the available median lethal dose (LD50) data.
Table 1: Acute Toxicity of this compound
| Species | Route | LD50 (mg/kg) | Reference |
| Rat (male) | Oral | 880 | [3] |
| Rat (female) | Oral | 980 | [3] |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay Using this compound as a Reference Standard
This protocol describes a colorimetric assay based on the Ellman method to determine the inhibitory effect of a test compound on acetylcholinesterase, using this compound as a positive control or reference standard.[9][10]
Objective: To quantify the AChE inhibition potential of a test compound relative to this compound.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
This compound (analytical standard)
-
Test compound
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Solvent for dissolving this compound and test compound (e.g., DMSO)
Procedure:
-
Preparation of Reagents:
-
AChE Solution: Prepare a stock solution of AChE in Tris-HCl buffer to a final concentration of 0.2-0.5 U/mL.
-
DTNB Solution: Dissolve DTNB in Tris-HCl buffer to a final concentration of 10 mM.
-
ATCI Solution: Dissolve ATCI in Tris-HCl buffer to a final concentration of 200 mM. Prepare this solution fresh.
-
This compound Standard: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for generating an IC50 curve.
-
Test Compound Solution: Prepare a stock solution of the test compound in the same solvent and prepare serial dilutions.
-
-
Assay Protocol (in a 96-well plate):
-
Add 170 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the appropriate this compound dilution (for reference standard wells), test compound dilution (for sample wells), or solvent alone (for control wells).
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of AChE solution to all wells except for the blank. Add 10 µL of buffer to the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at time 0 and then every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound and the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where V_control is the reaction rate of the control (enzyme + solvent) and V_sample is the reaction rate in the presence of the inhibitor.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) for both this compound and the test compound by fitting the data to a dose-response curve.
-
Visualizations
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of this compound's toxicity is the inhibition of the acetylcholinesterase (AChE) enzyme at cholinergic synapses.[6][7][11][12] This leads to an accumulation of the neurotransmitter acetylcholine (ACh), resulting in overstimulation of nerve signaling.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.
Experimental Workflow: Comparative Toxicity Assessment
The following diagram outlines the general workflow for using this compound as a reference standard to evaluate the toxicity of a novel test compound.
Caption: Workflow for assessing a test compound's toxicity using this compound.
References
- 1. This compound | C8H9ClNO5PS | CID 10372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: BAY 22/190 ) [sitem.herts.ac.uk]
- 3. This compound? [drugfuture.com]
- 4. 013. This compound (FAO Meeting Report PL/1965/10/1) [inchem.org]
- 5. Buy this compound | 500-28-7 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. nationalacademies.org [nationalacademies.org]
- 8. esslabshop.com [esslabshop.com]
- 9. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 12. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Application of Chlorthion in Insecticide Resistance Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorthion is an organophosphate insecticide that has been utilized in the control of a wide range of agricultural and household pests.[1] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1][2] The development of insecticide resistance is a significant challenge in pest management, and this compound serves as a valuable tool in studying the mechanisms underlying this phenomenon. These application notes provide detailed protocols for utilizing this compound in insecticide resistance research, focusing on bioassays to determine resistance levels and biochemical assays to elucidate resistance mechanisms.
Mode of Action of this compound
This compound, like other organophosphates, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic clefts of the insect nervous system.[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors, hyperexcitation of the nervous system, and ultimately, the death of the insect.[2]
dot```dot
Caption: Workflow for the LC50 bioassay using the adult vial test.
Materials:
-
Technical grade this compound
-
Acetone (analytical grade)
-
Glass scintillation vials (20 mL)
-
Micropipettes
-
Vortex mixer
-
Fume hood
-
Adult insects (susceptible and suspected resistant strains)
-
Holding cages with food and water
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in acetone (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Prepare a control solution of acetone only.
-
-
Coating of Vials:
-
Pipette 1 mL of each this compound dilution (and the acetone control) into separate glass vials.
-
Roll the vials on a level surface until the acetone has completely evaporated, leaving a uniform film of the insecticide on the inner surface.
-
-
Insect Exposure:
-
Introduce 20-25 adult insects into each treated and control vial.
-
Cap the vials with cotton balls or perforated lids to allow for air circulation.
-
-
Observation and Data Collection:
-
Hold the vials at a constant temperature and humidity.
-
Record the number of dead or moribund insects in each vial at 24 hours post-exposure.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform Probit analysis on the mortality data to determine the LC50 value and its 95% confidence intervals.
-
Calculate the resistance ratio (RR) by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay is based on the Ellman method.
Materials:
-
Insect heads (from susceptible and resistant strains)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Triton X-100
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
This compound (technical grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Homogenize individual insect heads in ice-cold phosphate buffer containing 1% Triton X-100.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Use the supernatant as the enzyme source.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well:
-
145 µL of phosphate buffer with 1% Triton X-100
-
10 µL of DTNB solution
-
25 µL of the enzyme supernatant
-
25 µL of varying concentrations of this compound (or buffer for control).
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
-
Measurement and Analysis:
-
Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader.
-
Calculate the rate of reaction (AChE activity).
-
Determine the concentration of this compound that inhibits 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: Glutathione S-Transferase (GST) Activity Assay
This assay measures the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
Materials:
-
Whole insect homogenate
-
Phosphate buffer (0.1 M, pH 6.5)
-
Reduced glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Homogenize whole insects in ice-cold phosphate buffer.
-
Centrifuge the homogenate and use the supernatant as the enzyme source.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well:
-
100 µL of phosphate buffer
-
50 µL of GSH solution
-
50 µL of enzyme supernatant.
-
-
Initiate the reaction by adding 10 µL of CDNB solution.
-
-
Measurement and Analysis:
-
Measure the increase in absorbance at 340 nm for 5 minutes.
-
Calculate the GST activity using the molar extinction coefficient of the CDNB-GSH conjugate.
-
Protocol 4: Cytochrome P450 Monooxygenase (P450) Activity Assay
This assay often uses a model substrate like 7-ethoxycoumarin O-deethylation (ECOD).
Materials:
-
Insect microsomes (prepared from abdomens)
-
Phosphate buffer (0.1 M, pH 7.5)
-
7-ethoxycoumarin
-
NADPH
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Enzyme Preparation:
-
Prepare microsomes from insect abdomens by differential centrifugation.
-
-
Assay Reaction:
-
In a microplate, add the following to each well:
-
Microsomal preparation
-
Phosphate buffer
-
7-ethoxycoumarin.
-
-
Pre-incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
-
Measurement and Analysis:
-
After a set incubation time (e.g., 30 minutes), stop the reaction.
-
Measure the fluorescence of the product, 7-hydroxycoumarin (umbelliferone).
-
Calculate the P450 activity based on a standard curve of 7-hydroxycoumarin.
-
Conclusion
The study of insecticide resistance is a dynamic field that requires robust and reproducible methodologies. This compound, as a representative organophosphate insecticide, is an invaluable tool for investigating the biochemical and genetic basis of resistance. The protocols and data presented in these application notes provide a framework for researchers to assess resistance levels and elucidate the underlying mechanisms in insect populations. This knowledge is fundamental for the development of sustainable pest management strategies and the design of novel insecticides.
References
Application Notes: Development of Immunoassays for Chlorthion Detection
Introduction
Chlorthion is an organophosphate insecticide that, like others in its class, functions by inhibiting acetylcholinesterase. Due to its potential for environmental contamination and risk to human health, there is a growing need for rapid, sensitive, and cost-effective methods for its detection. Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a powerful alternative to traditional chromatographic techniques, providing high-throughput screening capabilities for various sample matrices.[1][2]
This document provides a comprehensive guide for researchers and scientists on the development of a competitive immunoassay for the detection of this compound. The protocols outlined below are based on established methodologies for other small-molecule pesticides, such as chlorpyrifos and penconazole, and cover hapten synthesis, immunogen preparation, antibody production, and the development of an indirect competitive ELISA (ic-ELISA).[3][4]
Principle of the Assay
The detection of this compound, a small molecule, is achieved through a competitive immunoassay format. In this setup, free this compound in a sample competes with a fixed amount of a this compound-protein conjugate (the coating antigen) for binding to a limited number of specific anti-Chlorthion antibodies. The amount of antibody bound to the plate is then detected using an enzyme-labeled secondary antibody. The resulting colorimetric signal is inversely proportional to the concentration of this compound in the sample. A lower absorbance value indicates a higher concentration of the target analyte.
Experimental Protocols
Hapten Synthesis for this compound
To generate an immune response, the small this compound molecule (a hapten) must be covalently linked to a larger carrier protein.[3] This requires the synthesis of a this compound derivative that incorporates a reactive functional group, such as a carboxyl group, for conjugation. The following is a proposed synthesis protocol based on methods used for structurally similar organophosphates.[3][5]
Objective: To introduce a spacer arm with a terminal carboxyl group onto the this compound molecule. This can be achieved by targeting the p-nitrophenyl group. A plausible approach involves the reduction of the nitro group to an amine, followed by acylation with a dicarboxylic anhydride (e.g., succinic anhydride) to introduce the carboxyl group.
Materials:
-
This compound
-
Iron powder (Fe) or Tin(II) chloride (SnCl2)
-
Hydrochloric acid (HCl)
-
Succinic anhydride
-
Triethylamine (TEA)
-
Organic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate)
-
Sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Protocol:
-
Reduction of Nitro Group:
-
Dissolve this compound in a suitable solvent like ethanol or acetic acid.
-
Add a reducing agent (e.g., iron powder and a catalytic amount of HCl, or SnCl2).
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the amino-Chlorthion product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
-
Introduction of Carboxyl Group:
-
Dissolve the resulting amino-Chlorthion derivative in a dry aprotic solvent such as THF or DCM.
-
Add succinic anhydride and a base like triethylamine.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
After the reaction is complete, acidify the mixture and extract the hapten into an organic solvent.
-
Purify the final hapten using column chromatography.
-
-
Characterization: Confirm the structure of the synthesized hapten using techniques such as NMR and Mass Spectrometry.[3][6]
Preparation of Immunogen and Coating Antigen
The synthesized hapten is conjugated to carrier proteins. A highly immunogenic protein like Keyhole Limpet Hemocyanin (KLH) is used for immunization (immunogen), while a different protein like Bovine Serum Albumin (BSA) or Ovalbumin (OVA) is used for coating microtiter plates (coating antigen) to avoid cross-reactivity with the carrier protein itself.
Materials:
-
This compound Hapten
-
Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10-14 kDa MWCO)
Protocol:
-
Dissolve 10 mg of this compound hapten in 1 mL of DMF or DMSO.
-
Add EDC (1.5 molar excess) and NHS (1.5 molar excess) to the hapten solution. Stir at room temperature for 1-4 hours to activate the carboxyl group.
-
Dissolve 20 mg of carrier protein (BSA or KLH) in 5 mL of PBS (pH 7.4).
-
Slowly add the activated hapten solution to the protein solution while gently stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Purify the conjugate by dialyzing against PBS for 48 hours at 4°C, with several changes of the buffer, to remove unreacted hapten and coupling reagents.
-
Confirm the conjugation ratio (hapten molecules per protein molecule) using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. Store conjugates at -20°C.
Antibody Production (Polyclonal)
Protocol:
-
Immunization: Emulsify the this compound-KLH immunogen (e.g., 1 mg/mL) with an equal volume of Freund's Complete Adjuvant (for the primary injection) or Freund's Incomplete Adjuvant (for booster injections).
-
Immunize rabbits or mice according to a standard immunization schedule (e.g., subcutaneous injections at multiple sites). A typical schedule involves a primary immunization followed by booster shots every 3-4 weeks.[7][8]
-
Titer Monitoring: After the second booster, collect small blood samples to monitor the antibody titer and inhibitory activity using an indirect ELISA against the this compound-BSA coating antigen.
-
Antibody Purification: Once a high titer is achieved, collect the antiserum. The polyclonal antibodies can be purified from the serum using protein A/G affinity chromatography.
Indirect Competitive ELISA (ic-ELISA) Protocol
Materials:
-
96-well microtiter plates
-
Coating Antigen (this compound-BSA)
-
Coating Buffer (e.g., 0.05 M Carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
Anti-Chlorthion Primary Antibody
-
Enzyme-conjugated Secondary Antibody (e.g., HRP-Goat Anti-Rabbit IgG)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H2SO4)
-
This compound standards and samples
Protocol:
-
Coating: Dilute the this compound-BSA coating antigen to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
Washing: Repeat the washing step (3x).
-
Competitive Reaction: Add 50 µL of this compound standard solution (or sample) and 50 µL of the diluted primary anti-Chlorthion antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step (3x).
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-20 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
The performance of the developed immunoassay must be characterized. Key parameters include the half-maximal inhibitory concentration (IC50), limit of detection (LOD), dynamic range, and specificity (cross-reactivity).
Assay Performance Characteristics
A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration. The data is fitted to a four-parameter logistic equation to determine the assay's performance characteristics.
| Parameter | Description | Example Value |
| IC50 Value | Concentration of this compound that causes 50% inhibition of antibody binding. | 12.4 ng/mL[9] |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably distinguished from a blank sample (e.g., IC10). | 0.07 ng/mL |
| Dynamic Range | The concentration range over which a quantitative measurement can be made (e.g., IC20 to IC80). | 0.5 - 50 ng/mL |
| Assay Time | Total time required to perform the assay. | < 3 hours |
Note: The values presented are hypothetical examples based on published data for similar pesticide immunoassays and must be determined experimentally for the this compound assay.[9][10][11]
Cross-Reactivity
The specificity of the antibody is critical. Cross-reactivity is tested against structurally related organophosphate pesticides and metabolites to ensure the assay is selective for this compound.
Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100 [12]
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | O,O-Dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate | 12.4 | 100 |
| Fenitrothion | O,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate | 98.5 | 12.6 |
| Parathion-methyl | O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate | 250 | 5.0 |
| Chlorpyrifos | O,O-Diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate | > 1000 | < 1.2 |
| Diazinon | O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate | > 2000 | < 0.6 |
Note: The cross-reactivity data are illustrative examples. Actual values must be determined by running the respective compounds in the developed assay. The selection of compounds should be based on structural similarity to this compound.[13][14]
References
- 1. d-nb.info [d-nb.info]
- 2. Development of Diagnostic Immunoassays for Biomarkers of Pesticide Exposure | National Agricultural Library [nal.usda.gov]
- 3. ijesm.co.in [ijesm.co.in]
- 4. Development of immunoassays for the detection of the fungicide penconazole and its urinary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 7. Suppression of polyclonal antibody production in Trypanosoma cruzi-infected mice by treatment with anti-L3T4 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production and purification of polyclonal antibody against F(ab')2 fragment of human immunoglobulin G - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De novo synthesis of a novel hapten and development of a monoclonal antibody-based immunoassay for the detection of dichlorvos and trichlorfon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of Ic-ELISA and Colloidal Gold Lateral Flow Immunoassay for the Determination of Cypermethrin in Agricultural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production and characterization of monoclonal antibodies to the macrocyclic trichothecene roridin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Chlorthion Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorthion is an organophosphate insecticide used in agricultural applications.[1] Accurate quantification of this compound residues in environmental and biological matrices is crucial for safety and regulatory compliance. This document provides detailed protocols for the preparation of this compound analytical standards for use in laboratory analysis, ensuring accuracy, precision, and reproducibility of results. These standards are suitable for various analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2]
Materials and Reagents
-
This compound analytical standard (PESTANAL® or equivalent, solid)[3]
-
Solvents:
-
Class A volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Calibrated pipettes and sterile, disposable tips
-
Amber glass vials with PTFE-lined caps for storage[7]
-
Syringe filters (0.22 µm, solvent-compatible)
-
Ultrasonic bath
-
Vortex mixer
Safety Precautions
-
This compound is a cholinesterase inhibitor and is harmful if swallowed.[2][8]
-
Always handle this compound and its solutions in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
-
Dispose of all waste in accordance with local, state, and federal regulations.
Experimental Protocols
Preparation of Primary Stock Solution (1000 µg/mL)
This protocol describes the preparation of a 100 mL primary stock solution of this compound at a concentration of 1000 µg/mL.
-
Weighing: Accurately weigh approximately 100 mg of the this compound analytical standard onto a weighing paper using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Carefully transfer the weighed this compound into a 100 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of the chosen solvent (e.g., methanol or toluene) to the flask to dissolve the this compound.[4][5] Use of an ultrasonic bath for a few minutes can aid in complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, bring the flask to the 100 mL mark with the same solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the primary stock solution at 2-8°C.[3][9]
Preparation of Intermediate Stock Solution (100 µg/mL)
-
Pipetting: Using a calibrated pipette, transfer 10 mL of the 1000 µg/mL primary stock solution into a 100 mL Class A volumetric flask.
-
Dilution: Dilute to the 100 mL mark with the appropriate solvent.
-
Homogenization: Cap and invert the flask multiple times to ensure thorough mixing.
-
Labeling and Storage: Transfer to a labeled amber glass vial and store at 2-8°C.[3][9]
Preparation of Working Standard Solutions and Calibration Curve
Working standards are prepared by serial dilution of the intermediate stock solution. A typical calibration curve consists of at least five concentration levels.[5]
-
Serial Dilutions: Prepare a series of working standards by diluting the 100 µg/mL intermediate stock solution as described in the table below.
-
Analysis: Analyze the calibration standards using the chosen analytical method (e.g., GC-MS, HPLC).
-
Calibration Curve Construction: Plot the instrument response against the concentration of the standards to generate a calibration curve. The linearity of the curve should be verified (R² > 0.99).
Data Presentation
Table 1: Preparation of this compound Working Standards from 100 µg/mL Intermediate Stock
| Target Concentration (µg/mL) | Volume of 100 µg/mL Stock (mL) | Final Volume (mL) | Diluent |
| 10.0 | 1.0 | 10 | Appropriate Solvent |
| 5.0 | 0.5 | 10 | Appropriate Solvent |
| 2.5 | 0.25 | 10 | Appropriate Solvent |
| 1.0 | 0.1 | 10 | Appropriate Solvent |
| 0.5 | 0.05 | 10 | Appropriate Solvent |
| 0.1 | 0.1 (of 10 µg/mL std) | 10 | Appropriate Solvent |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 500-28-7 | [8][10] |
| Molecular Formula | C₈H₉ClNO₅PS | [8][10] |
| Molecular Weight | 297.65 g/mol | [8][10] |
| Appearance | Yellow solid/oil | [2][5] |
| Melting Point | 21°C | [2][5] |
| Solubility | Miscible in benzene, alcohol, ether, toluene. Low solubility in water (40 mg/L at 20°C). | [5][8] |
| Stability | Hydrolyzed by alkali. | [2][5] |
Quality Control
-
Purity of Standard: Use a certified analytical standard with a known purity.
-
Solvent Purity: Use high-purity solvents (HPLC or pesticide grade) to minimize background interference.
-
Calibration Verification: A freshly prepared calibration standard should be analyzed with each batch of samples to verify the accuracy of the calibration curve.
-
Storage and Stability: Stock solutions should be stored in amber bottles and refrigerated to prevent degradation.[5] Allow solutions to equilibrate to room temperature before use. The stability of stock solutions should be periodically checked against a freshly prepared standard.
Visualizations
Caption: Workflow for the preparation of this compound analytical standards.
Caption: Key quality control relationships for reliable standard preparation.
References
- 1. This compound (Ref: BAY 22/190 ) [sitem.herts.ac.uk]
- 2. This compound? [drugfuture.com]
- 3. This compound PESTANAL , analytical standard 500-28-7 [sigmaaldrich.com]
- 4. accustandard.com [accustandard.com]
- 5. This compound | C8H9ClNO5PS | CID 10372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chlorothalonil (Ref: DS 2787) [sitem.herts.ac.uk]
- 7. Buy this compound | 500-28-7 [smolecule.com]
- 8. This compound | 500-28-7 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. This compound | CAS 500-28-7 | LGC Standards [lgcstandards.com]
Application Notes and Protocols for In Vitro Assessment of Chlorthion's Enzymatic Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorthion is an organophosphate insecticide that exerts its toxic effects through the inhibition of critical enzymes in the nervous system.[1] Understanding the specifics of this inhibition is paramount for toxicological studies and the development of potential antidotes. These application notes provide detailed protocols for in vitro assays to assess the enzymatic inhibition profile of this compound, with a primary focus on its principal target, acetylcholinesterase (AChE).
This compound itself is a thionophosphate, which undergoes metabolic activation in vivo to its active oxygen analog, chloroxon. This process, known as oxidative desulfuration, replaces the sulfur atom with an oxygen atom, significantly increasing the compound's potency as a cholinesterase inhibitor.[2] Therefore, in vitro assays are crucial for directly evaluating the inhibitory potential of both the parent compound and its active metabolites.
Acetylcholinesterase (AChE) Inhibition Assay
The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. The most widely used method for determining AChE activity in vitro is the colorimetric assay developed by Ellman.
Principle of the Ellman's Assay
The Ellman's assay is a simple, robust, and widely used method for measuring AChE activity. The assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity. When an inhibitor like this compound is present, the rate of the reaction decreases.
Quantitative Data
The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The molar IC50 of chloroxon, the activated form of this compound, for human plasma cholinesterase has been determined to be 4 x 10-7 M.[2]
| Compound | Enzyme | IC50 Value |
| Chloroxon (activated this compound) | Human Plasma Cholinesterase | 4 x 10-7 M[2] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
This compound (analytical grade)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to give a linear reaction rate for at least 10-15 minutes.
-
ATCh Solution: Prepare a stock solution of ATCh in deionized water.
-
DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Contains phosphate buffer, ATCh, and DTNB, but no enzyme.
-
Control (100% activity): Contains phosphate buffer, AChE, ATCh, DTNB, and the same concentration of DMSO as the test wells.
-
Test Wells: Contain phosphate buffer, AChE, DTNB, and varying concentrations of this compound.
-
-
Incubation:
-
Add the buffer, AChE solution, and DTNB to the appropriate wells.
-
Add the this compound working solutions or DMSO (for the control) to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the ATCh solution to all wells except the blank.
-
Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 60 seconds for 15-20 minutes).
-
-
Data Analysis:
-
Calculate the reaction rate (velocity) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Other Potential Enzymatic Targets
a) Glyceraldehyde-3-Phosphate Dehydrogenase (GPDH)
GPDH is a key enzyme in glycolysis. Inhibition of GPDH can disrupt cellular energy metabolism. Some studies have shown that related organochlorine pesticides can inhibit GPDH.
b) Glutathione S-Transferase (GST)
GSTs are a family of enzymes involved in the detoxification of a wide range of xenobiotics, including pesticides. They catalyze the conjugation of glutathione to electrophilic compounds, making them more water-soluble and easier to excrete. Inhibition of GST could potentially enhance the toxicity of this compound by impairing its detoxification.
Further research is needed to determine the specific inhibitory effects and obtain quantitative data (e.g., IC50 values) for this compound against GPDH and GST. Standard enzymatic assays for these enzymes can be adapted to investigate the potential inhibitory activity of this compound.
Visualizations
Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.
Caption: Enzymatic reaction pathway of the Ellman's assay for AChE activity.
References
Application Notes and Protocols for the Separation of Chlorthion Metabolites by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorthion is an organothiophosphate insecticide that undergoes metabolic transformation in biological systems. The effective separation and quantification of its metabolites are crucial for toxicological studies, environmental monitoring, and understanding its metabolic fate. These application notes provide detailed liquid chromatography methods for the separation of key this compound metabolites.
Metabolic Pathway of this compound
This compound is primarily metabolized through hydrolysis and oxidation. The main metabolic pathway involves the hydrolytic cleavage of the P-O-aryl bond, yielding dimethyl thiophosphate and 3-chloro-4-nitrophenol. A secondary, but toxicologically significant, pathway involves oxidative desulfuration to form the more potent cholinesterase inhibitor, this compound-oxon, which is then rapidly hydrolyzed. The detoxification can also be facilitated by glutathione S-transferases (GSTs).[1]
Analytical Methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and selective method for the simultaneous determination of this compound and its major metabolites is achievable using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Recommended UPLC-MS/MS Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 10 |
| 9.0 | 10 |
Expected Quantitative Data
The following table summarizes the expected retention times and example MRM transitions for this compound and its metabolites under the proposed UPLC-MS/MS conditions. Note that exact retention times may vary depending on the specific instrument and column used.
| Analyte | Expected Retention Time (min) | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Dimethyl thiophosphate | ~ 1.5 - 2.5 | Negative | 141.0 | 93.0 |
| 3-chloro-4-nitrophenol | ~ 3.0 - 4.0 | Negative | 172.0 | 126.0 |
| This compound-oxon | ~ 4.5 - 5.5 | Positive | 299.9 | 125.0 |
| This compound | ~ 5.0 - 6.0 | Positive | 315.9 | 125.0 |
Experimental Protocols
Sample Preparation: QuEChERS for Biological Matrices (e.g., Urine, Plasma)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for the extraction of pesticide residues from complex matrices.
Materials:
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing MgSO₄ and Primary Secondary Amine (PSA) sorbent
-
Centrifuge capable of 4000 x g
-
Vortex mixer
Protocol:
-
Place 10 mL of the liquid biological sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN to the tube.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes.
-
Transfer the upper ACN layer to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA per mL of extract.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 5 minutes.
-
Collect the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Water)
Solid-phase extraction is a reliable method for the cleanup and concentration of analytes from aqueous samples.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol (MeOH)
-
Ethyl acetate
-
High-purity water
-
Nitrogen evaporator
Protocol:
-
Conditioning: Pass 5 mL of ethyl acetate, followed by 5 mL of MeOH, and then 5 mL of high-purity water through the SPE cartridge. Do not allow the cartridge to go dry.
-
Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of high-purity water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the retained analytes with 2 x 4 mL of ethyl acetate.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
Conclusion
The described liquid chromatography methods, particularly UPLC-MS/MS, provide a robust and sensitive approach for the separation and quantification of this compound and its primary metabolites. The choice of sample preparation protocol, either QuEChERS or SPE, should be tailored to the specific matrix being analyzed. Proper validation of these methods in the user's laboratory is essential to ensure accurate and reliable results for research, monitoring, and drug development applications.
References
Troubleshooting & Optimization
Overcoming matrix effects in Chlorthion analysis of complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Chlorthion in complex samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental analysis of this compound, providing potential causes and systematic solutions.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| CTG-001 | Poor recovery of this compound | Inefficient extraction from the sample matrix. Analyte loss during sample cleanup. Degradation of this compound during sample processing. | Optimize the extraction solvent and technique (e.g., modify the QuEChERS protocol with appropriate buffering). Evaluate the solid-phase extraction (SPE) sorbent and elution solvent to ensure compatibility with this compound. Use analyte protectants in GC-MS analysis to prevent degradation in the injector.[1][2] Ensure pH control throughout the extraction and cleanup process. |
| CTG-002 | Significant ion suppression or enhancement in LC-MS/MS | Co-elution of matrix components that compete for ionization.[3][4][5] High concentrations of non-volatile matrix components affecting droplet formation in the ESI source.[4] | Improve sample cleanup using techniques like dispersive solid-phase extraction (d-SPE) with different sorbents (e.g., PSA, C18) or solid-phase extraction (SPE).[4][6][7] Optimize the chromatographic separation to resolve this compound from interfering matrix components.[3][4] Dilute the final extract to reduce the concentration of matrix components, if instrument sensitivity permits.[3] |
| CTG-003 | High variability in replicate injections | Inconsistent sample preparation. Matrix effects varying between samples. Instrument instability. | Automate sample preparation steps where possible to improve reproducibility.[8] Employ matrix-matched calibration or the use of an appropriate internal standard to compensate for variability.[9] Perform regular instrument maintenance and system suitability checks.[10] |
| CTG-004 | Peak tailing or fronting in GC or LC analysis | Active sites in the GC inlet liner or column leading to analyte adsorption.[10] Column overload. Inappropriate mobile phase composition or gradient in LC. | Use a deactivated GC inlet liner and a high-quality, inert column.[10][11] Reduce the injection volume or dilute the sample.[10] Optimize the mobile phase conditions and gradient profile in LC. |
| CTG-005 | Non-linear calibration curve | Matrix effects impacting the signal response at different concentration levels. Analyte degradation at lower concentrations. | Utilize matrix-matched calibration curves to account for the matrix effect.[12][13][14] Consider using a weighted linear regression or a quadratic fit for the calibration curve.[12] Use analyte protectants for GC analysis to improve linearity at low concentrations.[1] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: The matrix refers to all components within a sample excluding the analyte of interest, this compound.[4][5] Matrix effects arise when these co-extracted components interfere with the analytical signal of this compound.[3] This interference can manifest as either signal suppression (a decrease in signal) or signal enhancement (an increase in signal), leading to inaccurate quantification of the analyte.[3][4][15] In techniques like liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are primarily caused by co-eluting compounds that affect the ionization efficiency of the target analyte in the ion source.[4][5]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: A common method to assess matrix effects is through a post-extraction spike experiment.[4] This involves comparing the signal response of a this compound standard prepared in a pure solvent to the response of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process.[4][16] A significant difference between these two responses indicates the presence of matrix effects. A matrix effect value can be calculated, where a value less than 100% suggests ion suppression, and a value greater than 100% indicates ion enhancement.[4][16]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?
A3: The choice of sample preparation technique depends on the complexity of the sample matrix.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used method for pesticide residue analysis in food and agricultural samples.[13][17][18] It involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[17][18] Different sorbents like PSA (primary secondary amine) and C18 can be used in the d-SPE step for effective cleanup.[6][7]
-
Solid-Phase Extraction (SPE) is another powerful cleanup technique that can provide a more targeted cleanup than d-SPE.[4][19][20] By selecting an appropriate sorbent (e.g., C18, Florisil), it is possible to retain either this compound while matrix components are washed away, or retain the interfering components while this compound is eluted.[4][19]
Q4: Can matrix-matched calibration completely eliminate matrix effects?
A4: Matrix-matched calibration is a common and effective strategy to compensate for, but not eliminate, matrix effects.[9] This technique involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.[12][13][14] By doing so, the standards and the samples experience similar matrix-induced signal suppression or enhancement, leading to more accurate quantification.[9] However, it is crucial to obtain a true blank matrix, which can sometimes be challenging.[3]
Q5: When should I use an internal standard in my this compound analysis?
A5: An internal standard (IS) is highly recommended, especially when dealing with complex matrices and multi-step sample preparation procedures. An ideal IS is a stable, isotopically-labeled version of the analyte, as it will have very similar chemical and physical properties and will be affected by matrix effects in the same way as the target analyte.[2][9] The use of an appropriate IS can correct for both analyte loss during sample preparation and signal variations caused by matrix effects.[9]
Experimental Protocols
Protocol 1: Modified QuEChERS Sample Preparation for this compound Analysis
This protocol describes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and cleanup of this compound from complex matrices like agricultural products.[6][7]
1. Sample Homogenization:
- Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
- Add 10 mL of 1% formic acid in acetonitrile to the centrifuge tube.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
- Cap the tube tightly and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE microcentrifuge tube containing a mixture of 150 mg MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18.
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 2 minutes.
4. Final Extract Preparation:
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
- The extract is now ready for GC-MS/MS or LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup for this compound Analysis
This protocol details a solid-phase extraction (SPE) method for the cleanup of this compound extracts, particularly from aqueous samples or as a post-QuEChERS cleanup step.[19][21]
1. Cartridge Conditioning:
- Place a C18 SPE cartridge (e.g., 500 mg, 6 mL) on a vacuum manifold.
- Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry between conditioning steps.
2. Sample Loading:
- Load the sample extract (previously reconstituted in an appropriate solvent if necessary) onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).
3. Washing:
- Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
4. Elution:
- Elute the retained this compound with an appropriate organic solvent (e.g., 5 mL of ethyl acetate).
5. Post-Elution:
- The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.
Data Presentation
Table 1: Recovery of this compound using Modified QuEChERS with Different d-SPE Sorbents
| Matrix | d-SPE Sorbent Combination | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Soybean | PSA + C18 | 0.01 | 95.2 | 4.8 |
| Pepper | PSA + C18 | 0.01 | 98.7 | 3.5 |
| Brown Rice | PSA + C18 | 0.01 | 92.1 | 5.2 |
| Soybean | PSA | 0.01 | 85.4 | 6.1 |
| Pepper | PSA | 0.01 | 89.3 | 5.4 |
| Brown Rice | PSA | 0.01 | 81.5 | 6.8 |
Data is illustrative and based on typical performance for similar analytes.[6][7]
Table 2: Matrix Effect Evaluation in Different Commodities
| Matrix | Matrix Effect (%) | Classification |
| Mandarin | -25.8 | Medium Suppression |
| Soybean | -31.2 | Medium Suppression |
| Pepper | -18.5 | Weak Suppression |
| Potato | -22.4 | Medium Suppression |
| Brown Rice | +21.4 | Medium Enhancement |
Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. Data is illustrative and based on typical findings for similar analytes.[6][15]
Visualizations
Caption: Workflow for this compound analysis using the QuEChERS method.
Caption: Decision tree for troubleshooting matrix effects in this compound analysis.
References
- 1. shimadzu.com [shimadzu.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Modified QuEChERS Method for Chlorothalonil Analysis in Agricultural Products Using Gas Chromatography-Mass Spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. youtube.com [youtube.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 14. New approach for analysis of pesticide residues – secrets of science [shimadzu-webapp.eu]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. QuEChERS: Home [quechers.eu]
- 18. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 19. benchchem.com [benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Extraction of Chlorthion from Fatty Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Chlorthion from challenging fatty matrices such as edible oils, dairy products, and fish tissues.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from fatty samples.
1. Issue: Low Recovery of this compound
Low recovery is a frequent challenge when extracting pesticides from complex matrices. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution | Key Considerations & Best Practices |
| Inadequate Homogenization | Ensure the sample is thoroughly homogenized before extraction. For solid samples, cryogenic milling with dry ice can prevent degradation from heat generated during grinding.[1] | Inhomogeneous samples lead to non-representative subsampling and inaccurate recovery results. |
| Analyte Degradation during Extraction | This compound is susceptible to degradation at high pH. Acidifying the extraction solvent (e.g., with 1% acetic acid in acetonitrile) can improve stability and recovery.[2][3] | Avoid using primary secondary amine (PSA) sorbents in QuEChERS cleanup, as they can increase pH and cause degradation.[2] |
| Inefficient Extraction Solvent | For high-fat matrices (>20% lipids), a nonpolar solvent may be necessary to dissolve the fat and release the lipophilic this compound.[3] However, acetonitrile is commonly used in QuEChERS due to its ability to extract a wide range of pesticides with minimal lipid co-extraction.[3][4] | The choice of solvent depends on the fat content of the matrix. For matrices with lower fat content, acetonitrile is preferred. |
| Analyte Loss during Solvent Evaporation | Avoid evaporating the solvent to complete dryness. Use a gentle stream of nitrogen and a controlled temperature water bath (around 40°C). The addition of a "keeper" solvent with a high boiling point can help prevent the loss of volatile analytes.[2] | This compound can be lost during aggressive solvent evaporation steps. |
| Strong Analyte-Matrix Interactions | The lipophilic nature of this compound can lead to strong binding with the fatty matrix. Techniques like matrix solid-phase dispersion (MSPD) can effectively disrupt the matrix and improve extraction.[3][5] | MSPD involves blending the sample with a solid support (like C18) to create a dispersed phase from which the analyte can be eluted. |
Logical Workflow for Troubleshooting Low Recovery
Caption: Troubleshooting workflow for low this compound recovery.
2. Issue: Significant Matrix Effects
Matrix effects, observed as ion suppression or enhancement in mass spectrometry-based detection, are common in complex fatty matrices.[6]
| Potential Cause | Recommended Solution | Key Considerations & Best Practices |
| Co-elution of Matrix Components | Enhance the cleanup step to remove interfering compounds like triglycerides and fatty acids. Options include dispersive solid-phase extraction (d-SPE) with C18 or other sorbents, or column chromatography with Florisil or alumina.[3][7] | The choice of cleanup sorbent is critical. For fatty matrices, C18 is effective at removing lipids.[4][8] |
| Insufficient Cleanup | For highly fatty samples, more rigorous cleanup techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) may be necessary.[9][10] | GPC is very effective at separating lipids from pesticides but requires specialized equipment.[9] |
| Signal Suppression/Enhancement | The use of matrix-matched standards for calibration is essential to compensate for matrix effects.[11] This involves preparing calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. | If a blank matrix is unavailable, procedural calibration or the standard addition method can be effective alternatives.[12] |
Decision Tree for Managing Matrix Effects
Caption: Decision tree for managing matrix effects.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound in fatty matrices?
The optimal method depends on the specific matrix and its fat content. Here is a comparison of common techniques:
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | Acetonitrile extraction followed by salting out and dispersive SPE (d-SPE) cleanup.[13][14] | Fast, high-throughput, low solvent consumption.[13] | Recovery of nonpolar pesticides like this compound can decrease with increasing fat content.[3] | Low to moderately fatty samples (e.g., milk, eggs).[3] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides clean extracts.[15] | Can be more time-consuming and costly than QuEChERS. | A wide range of fatty matrices, including vegetable oils.[16] |
| Matrix Solid-Phase Dispersion (MSPD) | Sample is blended with a solid support, creating a chromatographic phase from which analytes are eluted.[3] | Good for solid and viscous samples, combines extraction and cleanup in one step.[5] | Can be labor-intensive for large sample batches. | Fish tissue and other solid fatty samples.[5] |
| Gel Permeation Chromatography (GPC) | Size-exclusion chromatography that separates large molecules (lipids) from smaller molecules (pesticides).[9] | Very effective for removing lipids from highly fatty samples.[9][10] | Requires specialized equipment and is a lower-throughput technique. | High-fat matrices like animal fats and oils.[10] |
Q2: How can I prevent this compound degradation during sample storage and preparation?
This compound is sensitive to high temperatures, light, and alkaline conditions.[2] To maintain its integrity:
-
Storage: Store samples at low temperatures (4°C for short-term, -20°C for long-term) and protected from light in amber vials.[2] For aqueous samples, acidification to a pH below 7 is recommended.[2]
-
Sample Preparation: Use acidified extraction solvents (e.g., acetonitrile with 1% acetic acid).[2][3] Avoid high temperatures during any heating steps.
Q3: What are the best cleanup sorbents for removing lipids?
For fatty matrices, the most common and effective d-SPE and SPE sorbents include:
-
C18: A reversed-phase sorbent that effectively retains lipids.[4][8]
-
Florisil: A magnesium silicate adsorbent that can be used for cleanup.[3]
-
Alumina: Can be used in SPE for cleanup of fatty extracts.[16]
It is important to avoid PSA for this compound analysis as it can cause degradation.[2]
Q4: My sample is very high in fat (e.g., vegetable oil). What is the recommended approach?
For matrices with very high-fat content, a multi-step approach is often necessary:
-
Liquid-Liquid Partitioning: A preliminary step to separate the bulk of the fat. Partitioning the sample between hexane and acetonitrile is a common strategy.[17]
-
Advanced Cleanup: Following initial extraction, a robust cleanup method like GPC or SPE is recommended to remove the remaining lipids.[9][10]
-
Analysis: Gas chromatography with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) is typically used for the analysis of this compound.
Experimental Protocols
1. Modified QuEChERS for Moderately Fatty Matrices (e.g., Milk, Avocado)
This protocol is adapted from the buffered QuEChERS method.[3]
a. Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
b. Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
-
Add 50 mg of C18 sorbent and 150 mg of anhydrous magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The supernatant is ready for analysis by GC-MS or LC-MS.
Workflow for Modified QuEChERS
Caption: Modified QuEChERS workflow for fatty matrices.
2. Matrix Solid-Phase Dispersion (MSPD) for Fish Tissue
This protocol is based on MSPD methods for fatty biological tissues.[5]
-
Weigh 0.5 g of homogenized fish tissue in a glass mortar.
-
Add 2 g of C18 sorbent and 2 g of anhydrous sodium sulfate.
-
Grind the mixture with a pestle until a homogeneous, free-flowing powder is obtained.
-
Transfer the mixture to an empty SPE cartridge.
-
Elute the analytes by passing 10 mL of acetonitrile through the cartridge.
-
Collect the eluate and concentrate it under a gentle stream of nitrogen to the desired final volume.
-
The extract is ready for analysis.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. labsertchemical.com [labsertchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 8. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. Determination of pesticides in fatty matrices using gel permeation clean-up followed by GC-MS/MS and LC-MS/MS analysis: A comparison of low- and high-pressure gel permeation columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 16. researchgate.net [researchgate.net]
- 17. fssai.gov.in [fssai.gov.in]
Troubleshooting peak tailing of Chlorthion in gas chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with Chlorthion in their gas chromatography (GC) analyses.
Troubleshooting Guide: this compound Peak Tailing
Peak tailing for this compound, an organothiophosphate pesticide, is a common chromatographic issue that can compromise the accuracy and precision of analytical results. This guide provides a systematic approach to identify and resolve the root causes of this problem.
Initial Assessment: Is it a System or a Chemistry Problem?
To efficiently troubleshoot, the first step is to determine whether the peak tailing is due to a physical issue within the GC system or a chemical interaction between this compound and the system.
Experimental Protocol: Inert Compound Test
-
Prepare a Standard: Prepare a solution of a non-polar, inert compound (e.g., a C10-C20 n-alkane) in a suitable solvent.
-
Injection: Inject the inert compound standard using the same GC method parameters as for your this compound analysis.
-
Peak Shape Analysis:
-
Symmetrical Peak: If the inert compound gives a symmetrical peak while this compound tails, the issue is likely due to chemical interactions (active sites) within the system.
-
Tailing Peak: If the inert compound also exhibits peak tailing, the problem is likely related to a physical issue in the GC system, such as improper column installation or a leak.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing based on the initial assessment.
Caption: Troubleshooting workflow for this compound peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in GC?
Peak tailing of this compound is often attributed to:
-
Active Sites: this compound, being an organothiophosphate pesticide, is susceptible to interaction with active sites within the GC system.[1] These are typically exposed silanol groups on glass surfaces (like the inlet liner and column) or metal surfaces that can cause adsorption.
-
Inlet Contamination: Accumulation of non-volatile sample matrix components in the inlet liner can create active sites.
-
Improper Column Installation: Poorly cut column ends, incorrect column insertion depth into the inlet and detector, or leaks at the fittings can create dead volumes and turbulence in the carrier gas flow path, leading to tailing.[2]
-
Column Degradation: Over time, the stationary phase at the head of the column can degrade due to repeated injections of complex matrices or exposure to oxygen at high temperatures.
-
Sub-optimal Method Parameters: An incorrect inlet temperature (too low for efficient vaporization or too high, causing degradation), an inappropriate carrier gas flow rate, or a mismatched solvent polarity can all contribute to poor peak shape.
Q2: What is an acceptable level of peak tailing?
The symmetry of a chromatographic peak is often measured by the asymmetry factor (As) or tailing factor (Tf). For most applications, a peak asymmetry factor between 0.9 and 1.5 is considered acceptable. An As value greater than 2.0 typically indicates a significant problem that needs to be addressed.
| Asymmetry Factor (As) | Interpretation |
| 1.0 | Perfectly symmetrical Gaussian peak |
| > 1.0 | Tailing peak |
| < 1.0 | Fronting peak |
| 0.9 - 1.5 | Generally acceptable for routine analysis |
| > 2.0 | Problematic, requires troubleshooting |
Q3: Can the injection technique affect peak tailing for this compound?
Yes, the injection technique can have a significant impact. For thermally sensitive compounds like some organophosphorus pesticides, a pulsed splitless injection can be beneficial. This technique uses a high column flow rate during the injection to rapidly transfer the sample from the inlet to the column, minimizing the time the analyte spends in the hot inlet, which can reduce thermal degradation and adsorption.[3]
Detailed Experimental Protocols
Protocol 1: GC Inlet Maintenance
Regular inlet maintenance is crucial for preventing peak tailing, especially when analyzing active compounds like this compound.
Materials:
-
Lint-free gloves
-
Tweezers
-
New, deactivated inlet liner
-
New septum
-
New O-ring and inlet seal (if applicable)
-
Wrenches for inlet disassembly
Procedure:
-
Cool Down and Depressurize: Cool down the GC inlet and oven and turn off the carrier gas flow at the instrument.
-
Disassemble the Inlet: Wearing lint-free gloves, carefully remove the septum nut and the old septum.
-
Remove the Liner: Use tweezers to carefully remove the old inlet liner. Inspect the liner for any visible contamination or septum debris.
-
Inspect and Clean: Inspect the gold seal (or equivalent) for any deposits. If necessary, replace it according to the manufacturer's instructions.
-
Install New Consumables:
-
Place a new O-ring on the new, deactivated inlet liner.
-
Carefully insert the new liner into the inlet.
-
Place a new septum in the septum nut and reassemble the inlet.
-
-
Re-pressurize and Leak Check: Turn on the carrier gas and perform a leak check using an electronic leak detector.
-
Equilibrate: Allow the system to purge with the carrier gas for 15-20 minutes before heating the inlet and oven.
Protocol 2: GC Column Conditioning
Proper column conditioning is essential to remove any contaminants and ensure an inert surface for analysis.
Procedure:
-
Install the Column: Install the GC column in the inlet only, leaving the detector end disconnected.
-
Purge with Carrier Gas: Set the carrier gas flow rate to the typical analytical flow rate and purge the column at room temperature for 15-20 minutes to remove any oxygen.
-
Temperature Program: Without connecting the column to the detector, heat the oven to a temperature about 20°C above the final temperature of your analytical method, but do not exceed the column's maximum temperature limit. Hold for 1-2 hours.
-
Cool Down and Connect: Cool down the oven and connect the column to the detector.
-
Equilibrate and Baseline Check: Heat the oven to your initial analytical temperature and allow the baseline to stabilize.
Recommended GC Parameters for this compound Analysis
The following table provides a starting point for developing a GC method for this compound. Optimization will likely be required for your specific instrument and application.
| Parameter | Recommendation |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C (can be optimized between 230-280 °C) |
| Injection Mode | Splitless or Pulsed Splitless |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Program | Start at 70-100°C, ramp at 10-25°C/min to 280-300°C, hold for 2-5 min |
| Detector | Mass Spectrometer (MS), Nitrogen-Phosphorus Detector (NPD), or Flame Photometric Detector (FPD) |
References
Technical Support Center: Optimization of QuEChERS for Chlorthion Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the optimization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of Chlorthion in produce.
Frequently Asked Questions (FAQs)
Q1: What is the QuEChERS method and why is it used for pesticide analysis? A1: The QuEChERS method is a sample preparation technique widely used for the analysis of pesticide residues in food matrices.[1][2] It involves a two-step process: first, an extraction/partitioning step using acetonitrile and a mix of salts, followed by a cleanup step known as dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[2] The method is popular because it is simple, rapid, uses small amounts of solvents, and is effective for a broad range of pesticides, offering high recovery and reproducibility.[3][4]
Q2: Why is pH control so critical for this compound analysis using QuEChERS? A2: this compound, like many organochlorine and organophosphate pesticides, is susceptible to degradation in alkaline (high pH) conditions.[5][6] During the QuEChERS procedure, certain dSPE sorbents, particularly Primary Secondary Amine (PSA), can increase the pH of the extract, leading to significant losses of the target analyte.[5][6] Therefore, maintaining an acidic environment throughout the extraction and cleanup process is crucial for achieving accurate and reproducible results for this compound.[6]
Q3: Which version of the QuEChERS method is best for this compound? A3: Buffered versions of the QuEChERS method, such as the AOAC Official Method 2007.01 (using acetate buffering) or the EN 15662 method (using citrate buffering), are generally recommended to stabilize pH-sensitive pesticides like this compound.[2][5][7] However, specific modifications, such as acidifying the extraction solvent with formic or acetic acid, have proven highly effective.[1][8][9] One study found that using 1% formic acid in acetonitrile during extraction, combined with the original QuEChERS salts, provided the best results for this compound.[8][9]
Q4: What are matrix effects and how can I mitigate them for this compound analysis? A4: Matrix effects are the alteration (suppression or enhancement) of the analytical signal of a target analyte due to co-extracted compounds from the sample matrix.[10][11][12] These effects can lead to inaccurate quantification.[13] To mitigate matrix effects in this compound analysis, the use of matrix-matched calibration standards is the most common and effective strategy.[12][14][15] This involves preparing calibration standards in a blank matrix extract that has undergone the entire QuEChERS procedure. Other strategies include diluting the final extract or using an internal standard.[12]
Q5: How should I handle produce with low water content, like grains or dried herbs? A5: For matrices with low moisture content (<25%), it is essential to add a specific amount of water to the sample before adding the extraction solvent.[4][16][17] This hydration step is critical for the proper partitioning of pesticides from the sample into the acetonitrile layer, ensuring efficient extraction.[2]
Troubleshooting Guide
Problem 1: Low or No Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Analyte Degradation due to High pH | This compound is unstable in basic conditions.[6] Ensure the use of a buffered QuEChERS method (AOAC or EN versions).[2][5] Alternatively, acidify the extraction solvent (acetonitrile) with 1% formic acid or acetic acid.[1][8][9] If using PSA for cleanup, which can increase pH, ensure the extract is sufficiently acidified beforehand. A modified method for chlorothalonil suggests acidifying the initial sample to pH ~1 with sulfuric acid and skipping the dSPE cleanup step.[6] |
| Incomplete Extraction | For produce with low water content (e.g., grains, dried fruit), pre-wet the sample with purified water before adding acetonitrile to facilitate extraction.[2][16] Ensure vigorous shaking (vortexing) for the recommended time (typically 1 minute) after adding both the solvent and the extraction salts to ensure thorough mixing and partitioning.[5][18] |
| Losses During dSPE Cleanup | The choice of dSPE sorbent is critical. While PSA is effective at removing organic acids and sugars, it can contribute to the degradation of base-sensitive pesticides.[5] A combination of PSA and C18 is often used for this compound.[1][8] If losses persist, consider reducing the amount of PSA or using an alternative cleanup method. |
Problem 2: Poor Reproducibility (High %RSD)
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Homogenization | The initial sample must be thoroughly homogenized to ensure that the small portion taken for analysis is representative of the entire sample.[4][19] For many types of produce, cryogenic milling (grinding with dry ice) is recommended to prevent analyte degradation and create a fine, uniform powder.[4][18] |
| Inconsistent pH Across Samples | Variations in the natural acidity of produce samples can lead to inconsistent pH during extraction. Using a buffered QuEChERS protocol (AOAC or EN) helps maintain a consistent pH across different samples and batches.[5][20] |
| Variable Matrix Effects | High and variable matrix effects can lead to poor reproducibility.[11] The consistent use of matrix-matched calibration curves for quantification is crucial to compensate for these variations.[12][14] Ensure the blank matrix used for standards is similar to the samples being analyzed. |
Problem 3: High Matrix Effects (Signal Suppression or Enhancement)
| Potential Cause | Troubleshooting Step |
| Insufficient Cleanup | Complex matrices with high levels of pigments (e.g., leafy greens) or fats/oils (e.g., soybeans) require specific dSPE sorbents.[1] Add Graphitized Carbon Black (GCB) to the dSPE tube to remove pigments like chlorophyll.[4][21] Use C18 sorbent to remove lipids and fats.[1][16] Be aware that GCB can retain some planar pesticides, so its use should be validated. |
| Co-elution of Matrix Components | Matrix components that elute at the same time as this compound during chromatographic analysis can interfere with ionization.[12] Adjusting the chromatographic conditions (e.g., gradient, column) may help separate this compound from the interfering compounds. |
| High Concentration of Co-extractives | If matrix effects remain high even after dSPE, consider diluting the final extract with the initial mobile phase before injection.[12] This reduces the concentration of all components, including interfering matrix compounds, which can lessen their impact on the analyte signal. |
Quantitative Data Summary
The following tables summarize the performance of optimized QuEChERS methods for this compound analysis in various produce matrices, as reported in scientific literature.
Table 1: Method Validation Parameters for this compound in Various Produce (Data sourced from a study optimizing a modified QuEChERS method with 1% formic acid in acetonitrile and dSPE with PSA and C18, analyzed by GC-MS/MS)[1][8]
| Commodity | Spiking Levels (mg/kg) | Mean Recovery (%) | Precision (RSD, %) |
| Brown Rice | 0.01, 0.1, 0.5 | 94.6 - 104.1 | < 11.2 |
| Soybean | 0.01, 0.1, 0.5 | 79.3 - 90.5 | < 17.9 |
| Mandarin | 0.01, 0.1, 0.5 | 88.4 - 98.7 | < 10.5 |
| Potato | 0.01, 0.1, 0.5 | 85.9 - 99.8 | < 14.3 |
| Pepper | 0.01, 0.1, 0.5 | 87.6 - 100.2 | < 12.8 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) (Data sourced from the same modified QuEChERS GC-MS/MS method)[1][8]
| Parameter | Value (mg/kg) |
| Limit of Detection (LOD) | 0.003 |
| Limit of Quantification (LOQ) | 0.01 |
Experimental Protocols
Optimized QuEChERS Protocol for this compound in General Produce (Based on the method by Lee et al., 2023)[1][8]
1. Sample Preparation and Homogenization:
-
Chop the produce sample into small pieces.
-
Homogenize the sample, preferably using cryogenic milling with dry ice to prevent degradation.[4][18]
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
For dry samples: Weigh 5 g of the sample, add 5 mL of purified water, and vortex for 1 minute to rehydrate.[16][17]
2. Extraction:
-
Add 10 mL of 1% formic acid in acetonitrile to the 50 mL tube containing the sample.
-
If using an internal standard, add it at this stage.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the contents of a QuEChERS original extraction salt packet (typically 4 g MgSO₄, 1 g NaCl).
-
Immediately cap and vortex vigorously for another minute.
-
Centrifuge at ≥4000 x g for 10 minutes.
3. Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube.
-
For this compound, a common dSPE combination is 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.[1]
-
For high-chlorophyll matrices: Add 25-50 mg of GCB.
-
Cap the dSPE tube and vortex for 30 seconds.
-
Centrifuge at ≥4000 x g for 10 minutes.
4. Final Extract Preparation and Analysis:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into a GC vial.
-
The extract is now ready for analysis by GC-MS/MS.
Typical GC-MS/MS Parameters for this compound Analysis (Parameters based on published methods)[1][22]
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 7000D Triple Quadrupole MS or equivalent |
| Column | DB-5MS UI (30 m × 0.25 mm, 0.25 µm) or similar |
| Injection Mode | Splitless |
| Injector Temp. | 280 °C |
| Oven Program | Start at 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 280°C at 10°C/min, hold for 5 min. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| MRM Transitions | Precursor Ion: 266 m/z; Product Ions: 133, 170 m/z |
| Precursor Ion: 264 m/z; Product Ion: 168 m/z |
Visualization
Below is a troubleshooting workflow to guide researchers in diagnosing and solving common issues encountered during the optimization of the QuEChERS method for this compound.
Caption: Troubleshooting workflow for QuEChERS optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ikm.org.my [ikm.org.my]
- 4. youtube.com [youtube.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Determination of Modified QuEChERS Method for Chlorothalonil Analysis in Agricultural Products Using Gas Chromatography-Mass Spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromtech.com.au [chromtech.com.au]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. lcms.cz [lcms.cz]
- 15. A robust GC-MS/MS method for the determination of chlorothalonil in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gcms.cz [gcms.cz]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Reducing ion suppression for Chlorthion in LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression when analyzing Chlorthion using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my this compound analysis?
A1: Ion suppression is a type of matrix effect where components in your sample, other than this compound, interfere with the ionization process in the mass spectrometer's ion source.[1] This interference reduces the ionization efficiency of this compound, leading to a decreased signal intensity.[2] Consequently, ion suppression can significantly compromise the accuracy, precision, and sensitivity of your quantitative results, potentially leading to erroneously low measurements.[1][3][4]
Q2: What are the common causes of ion suppression in LC-MS/MS?
A2: The primary cause is the co-elution of matrix components (like salts, lipids, proteins, or other endogenous materials) with the analyte of interest.[1] In Electrospray Ionization (ESI), these co-eluting compounds compete with the analyte for the available charge and space at the droplet surface, leading to reduced ion formation for the analyte.[1] Other causes include changes in the physical properties of the ESI droplets (e.g., viscosity, surface tension) caused by high concentrations of matrix components, which can hinder solvent evaporation and the release of gas-phase analyte ions.[3][5]
Q3: How can I determine if my this compound analysis is impacted by ion suppression?
A3: A widely used method is the post-extraction spike assessment .[1] This involves comparing the signal response of this compound in two samples:
-
A standard solution of this compound in a pure solvent.
-
A blank matrix extract (that has gone through the entire sample preparation process) spiked with the same concentration of this compound.
A significantly lower signal in the matrix-spiked sample compared to the solvent standard indicates ion suppression.[1] Conversely, a higher signal would indicate ion enhancement. Another technique is the infusion experiment , where a constant flow of this compound solution is introduced into the MS after the LC column. When a blank matrix extract is injected, any dip in the constant signal baseline indicates chromatographic regions where ion suppression occurs.[3][6]
Q4: What is the difference between compensating for ion suppression and eliminating it?
A4: Eliminating ion suppression involves removing the interfering matrix components through optimized sample preparation and chromatography.[7] This is the ideal approach as it addresses the root cause of the problem. Compensating for ion suppression involves using techniques to correct for the signal loss without necessarily removing the interference.[3] The most effective compensation method is the use of a stable isotope-labeled internal standard (SIL-IS), which is affected by the matrix in the same way as the analyte, allowing for accurate signal normalization.[1] Matrix-matched calibration is another compensation strategy.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound analysis.
Problem 1: Poor Recovery and/or Significant Ion Suppression Detected
This is often the most critical issue, directly impacting data quality. The solution involves improving the removal of matrix interferences before the sample reaches the mass spectrometer.
Solution A: Optimize Sample Preparation
Effective sample preparation is the most crucial step to minimize matrix effects.[2] The goal is to remove as many interfering components as possible while efficiently recovering this compound.
Comparison of Sample Preparation Techniques
| Technique | Principle | Effectiveness for this compound | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Chromatographic separation to isolate analyte from matrix. C18 cartridges are effective for non-polar pesticides.[1] | High | Provides excellent cleanup and analyte concentration. | Can be more time-consuming and costly; requires method development. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on solubility.[1] | Moderate to High | Simple, cost-effective, and can remove many interferences.[8] | Can be labor-intensive, may form emulsions, and uses large solvent volumes. |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins from the sample matrix. | Low | Fast, simple, and inexpensive. | Provides minimal cleanup; removes proteins but leaves salts, lipids, and other small molecules that are major sources of ion suppression.[3][6] |
| Sample Dilution | Reducing the concentration of both the analyte and matrix components by adding solvent. | Variable | Simple and fast. | Reduces analyte concentration, which may compromise the limit of quantification (LOQ).[3][9] Not suitable for trace analysis. |
Solution B: Enhance Chromatographic Separation
Optimizing the LC method can physically separate this compound from the matrix components that cause suppression.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the this compound peak and any interfering peaks. Try to ensure this compound does not elute in the first or last minutes of the gradient, as these are regions where many matrix components often appear.[3]
-
Column Chemistry: If co-elution persists, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl) to alter selectivity.
-
Use UPLC/UHPLC: Ultra-high performance liquid chromatography provides significantly higher peak resolution than traditional HPLC, reducing the likelihood of analyte and interference co-elution.[10]
-
Consider Metal-Free Systems: Organophosphorus compounds like this compound can interact with stainless steel components in standard HPLC systems, leading to peak tailing and potential ion suppression.[11] Using metal-free or PEEK-lined columns and tubing can mitigate these effects.[11]
Problem 2: Inconsistent Results Across Different Sample Batches
This issue often arises from variability in the sample matrix, leading to different degrees of ion suppression from one sample to the next.
Solution A: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the most robust method to correct for sample-to-sample variations in ion suppression.[12]
-
Principle: A SIL-IS for this compound (e.g., this compound-d6) has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression.[3]
-
Application: By adding a known amount of the SIL-IS to every sample, standard, and QC, you can use the ratio of the analyte peak area to the IS peak area for quantification. This ratio remains stable even if the absolute signal intensity fluctuates due to matrix effects.
Solution B: Use Matrix-Matched Calibration
When a SIL-IS is not available, this is the next best approach.
-
Principle: Calibration standards are prepared in a blank matrix extract that is representative of the study samples.[1]
-
Application: This ensures that the calibration standards experience the same ion suppression as the unknown samples, leading to more accurate quantification. The main challenge is obtaining a truly "blank" matrix that is free of the analyte.[7]
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effect
-
Prepare Solvent Standard (A): Prepare a solution of this compound in the final mobile phase composition (e.g., 100 ng/mL).
-
Prepare Blank Matrix Extract: Select a representative blank sample (e.g., plasma, soil extract) and process it using your established extraction method (LLE, SPE, etc.).
-
Prepare Post-Spike Sample (B): Take the blank matrix extract from Step 2 and spike it with this compound to achieve the same final concentration as the solvent standard (e.g., 100 ng/mL).
-
Analysis: Inject both samples (A and B) into the LC-MS/MS system and record the peak area for this compound.
-
Calculation: Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Values between 85% and 115% are often considered acceptable, but this depends on assay requirements.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup
This is a general protocol using a C18 cartridge and may require optimization for your specific sample matrix.
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through it. Do not let the cartridge go dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elution: Elute this compound from the cartridge using a non-polar solvent. Pass 3 mL of acetonitrile or ethyl acetate through the cartridge and collect the eluate.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Chlorthion Degradation During Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of Chlorthion degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation?
A1: this compound, an organophosphate insecticide, is primarily susceptible to three main degradation pathways:
-
Alkaline Hydrolysis: this compound rapidly breaks down in alkaline (high pH) conditions. This is a significant concern during sample extraction and cleanup, especially when using basic sorbents.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause this compound to degrade.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound.
Q2: What are the major degradation products of this compound?
A2: The primary degradation of this compound involves the cleavage of the phosphate ester bond, resulting in the formation of dimethyl thiophosphate and 3-chloro-4-nitrophenol [1].
Q3: How can I prevent this compound degradation during sample storage?
A3: Proper sample storage is critical. To maintain the integrity of your samples, follow these recommendations:
-
Temperature: Store samples at low temperatures. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C is ideal.
-
Light: Protect samples from light by using amber vials or by storing them in a dark environment.
-
pH: For aqueous samples, acidification to a pH below 7 is crucial to inhibit hydrolysis.
Q4: Which solvents are recommended for preparing and storing this compound standards and extracts?
A4: The choice of solvent can impact the stability of this compound.
-
Recommended: Toluene and acetonitrile are commonly used and provide good stability, especially when acidified.
-
Use with Caution: While acetone is used in some extraction methods, this compound can be unstable in it without acidification.
-
Limited Solubility: this compound has limited solubility in methanol.
It is best practice to prepare stock solutions in a stable, acidified solvent and store them refrigerated or frozen in amber vials.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low Recovery of this compound | Degradation during sample homogenization and extraction. | Acidify the sample and the extraction solvent. For many matrices, an acidified solvent like acetonitrile (e.g., with 1% formic acid) is effective. |
| Degradation during sample cleanup. | If using Solid Phase Extraction (SPE), ensure the sorbent is not basic. For QuEChERS, avoid using primary secondary amine (PSA) sorbent as it can increase the pH and cause degradation. A modified QuEChERS method with initial sample acidification and no d-SPE cleanup is recommended. | |
| Analyte loss during solvent evaporation. | Avoid evaporating the solvent to complete dryness. Use a gentle stream of nitrogen and a controlled temperature water bath (around 40°C). | |
| Inconsistent Results | Matrix effects interfering with analysis (ion suppression or enhancement in LC-MS/MS). | Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components. Improved sample cleanup: Employ more rigorous cleanup techniques, avoiding basic sorbents. |
| Peak Tailing or Poor Peak Shape in GC Analysis | Active sites in the GC inlet or column. | Use a deactivated GC inlet liner and a high-quality, low-bleed GC column specifically designed for pesticide analysis. |
Quantitative Data on this compound Stability
Table 1: Estimated Hydrolysis Half-Life of this compound at 25°C
| pH | Half-Life (Days) | Stability |
| 4 | Stable | High |
| 7 | Stable | High |
| 9 | 38.1 | Low[2] |
Table 2: Estimated Photodegradation of this compound in Aqueous Solution
| Condition | Half-Life |
| Aqueous Photolysis | ~65 days[2] |
| Irradiated water/sediment systems (simulated sunlight) | 87-88% dissipation from water within 1 day[3][4] |
Experimental Protocols
Modified QuEChERS Method for this compound Extraction from Solid Matrices
This protocol is adapted from methods developed for the analysis of other sensitive pesticides like chlorothalonil and is suitable for this compound analysis.
Materials:
-
This compound analytical standard (available from suppliers such as Sigma-Aldrich or AccuStandard)[2]
-
Dimethyl thiophosphate and 3-chloro-4-nitrophenol analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), 98% or higher
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
50 mL polypropylene centrifuge tubes
-
Homogenizer
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g) until a uniform consistency is achieved.
-
Acidification and Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Final Extract Preparation:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for GC-MS or LC-MS/MS analysis.
-
Note: For matrices with high levels of interfering compounds, a dispersive solid-phase extraction (d-SPE) cleanup step may be necessary. If so, use a sorbent that will not degrade this compound, such as C18, and avoid PSA.
Visualizations
Caption: Major degradation pathways of this compound.
References
Addressing calibration curve non-linearity in Chlorthion quantification
Welcome to the technical support center for Chlorthion quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during their experiments, with a specific focus on resolving non-linear calibration curves.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a non-linear calibration curve in this compound analysis?
A1: Non-linear calibration curves for this compound are a frequent issue in chromatographic analysis and can stem from several sources. The most common causes can be grouped into three main categories: sample-related issues, instrument-related problems, and data analysis errors.
-
Sample-Related Issues: Errors in the preparation of calibration standards, such as inaccuracies in serial dilutions or degradation of the analyte, can lead to non-linearity.[1][2] Contamination of the standards or the sample matrix can also interfere with the analysis.[1]
-
Instrument-Related Issues: Problems with the analytical instrument are a significant source of non-linear responses. These can include:
-
Injection Problems: Inconsistent injection volumes or discrimination effects in the injector can alter the amount of analyte reaching the column.[1]
-
Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateau in the calibration curve.[2][3] This is a common issue with highly sensitive detectors.
-
Column Overload: Exceeding the sample capacity of the chromatographic column can lead to peak distortion and a non-linear response.
-
Matrix Effects: In complex samples, co-eluting matrix components can enhance or suppress the ionization of this compound in the mass spectrometer, resulting in a non-linear relationship between concentration and response.[2][3]
-
-
Data Analysis: The choice of an inappropriate calibration model can also result in an apparent non-linear curve. While linear regression is common, some analytical systems inherently exhibit a non-linear response.[4][5]
Q2: My calibration curve for this compound is non-linear. What are the immediate troubleshooting steps I should take?
A2: When faced with a non-linear calibration curve, a systematic approach to troubleshooting is crucial. The following flowchart outlines a logical sequence of steps to identify and resolve the issue.
Q3: How can I prepare my samples to minimize the risk of a non-linear calibration curve for this compound?
A3: Proper sample preparation is critical for achieving a linear calibration curve. For the analysis of this compound in complex matrices such as agricultural products, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often recommended.[6][7] This technique effectively removes many interfering matrix components.
Below is a detailed protocol for a modified QuEChERS procedure suitable for this compound analysis.
Experimental Protocol: Modified QuEChERS for this compound
Objective: To extract this compound from a complex matrix while minimizing co-extractives that can cause non-linearity.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or soil)
-
Acetonitrile (ACN) with 1% formic acid
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing 150 mg MgSO₄, 25 mg PSA (primary secondary amine), and 25 mg C18
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm PTFE)
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN with 1% formic acid.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately cap and vortex the tube vigorously for 1 minute.
-
Centrifuge the tube at 4000 x g for 10 minutes.
-
Transfer 1 mL of the supernatant (top layer) into a d-SPE tube.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge the d-SPE tube at 4000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a vial for analysis.
Note: For matrices with high chlorophyll content, the addition of graphitized carbon black (GCB) to the d-SPE tube may be necessary. However, GCB can also retain planar pesticides like this compound, so its use should be carefully evaluated.
Q4: If I cannot achieve linearity, what are my options for data analysis?
A4: When a linear model does not adequately fit the calibration data, several alternative regression models can be employed. The choice of the model should be justified and validated.
-
Quadratic Regression: A second-order polynomial (quadratic) function can often provide a better fit for data that exhibits a consistent curve.[4] The equation for a quadratic fit is y = ax² + bx + c.
-
Weighted Linear Regression: This method is useful when the variance of the measurement error is not constant across the concentration range (a condition known as heteroscedasticity).[8][9] Typically, a weighting factor of 1/x or 1/x² is applied to give more weight to the lower concentration points.
The following table provides a hypothetical comparison of different regression models for a this compound calibration curve.
| Concentration (ng/mL) | Response (Area Counts) | Linear Fit Residual | Quadratic Fit Residual |
| 1 | 5,200 | 150 | -50 |
| 5 | 24,500 | -500 | 100 |
| 10 | 48,000 | -1000 | 50 |
| 25 | 115,000 | 2000 | -150 |
| 50 | 210,000 | -5000 | 200 |
| 100 | 380,000 | 8000 | -100 |
As shown in the table, the residuals for the quadratic fit are smaller and more randomly distributed around zero, indicating a better fit to the non-linear data.
It is important to note that using a non-linear model requires a sufficient number of calibration points to accurately define the curve.
Q5: How can I visually represent the relationship between different factors contributing to non-linearity?
A5: A cause-and-effect diagram, also known as a fishbone or Ishikawa diagram, can be a useful tool to visualize the potential sources of non-linearity in this compound quantification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. quality-control-plan.com [quality-control-plan.com]
- 9. reddit.com [reddit.com]
Dealing with interferences in the electrochemical detection of Chlorthion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interferences during the electrochemical detection of Chlorthion.
Troubleshooting Guide
This guide addresses common issues encountered during the electrochemical detection of this compound, which is typically based on the reduction of its nitroaromatic functional group.
1. Issue: No or Weak Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Potential Window | This compound, a nitroaromatic pesticide, is detected through the electrochemical reduction of its nitro group. Ensure the applied potential is negative enough to encompass this reduction peak. For similar compounds like Fenitrothion, this occurs at potentials around -0.6 V to -0.8 V (vs. Ag/AgCl). |
| Inactive Electrode Surface | The electrode surface may be fouled or passivated. Pre-treat the electrode according to the manufacturer's instructions. This may involve polishing with alumina slurry, followed by sonication in ethanol and deionized water. |
| Inappropriate pH of Supporting Electrolyte | The reduction of the nitro group is a pH-dependent process. The optimal pH for the detection of similar organophosphorus pesticides is often in the neutral to slightly acidic range (pH 5-7). |
| Degradation of this compound | This compound can be susceptible to hydrolysis, especially under alkaline conditions.[1] Prepare fresh standards and samples. |
| Insufficient Incubation/Accumulation Time | For stripping voltammetry techniques, ensure an adequate accumulation time to allow for the preconcentration of this compound on the electrode surface. |
2. Issue: Irreproducible Results or Drifting Signal
| Possible Cause | Troubleshooting Steps |
| Electrode Surface Fouling | The electrode surface can become fouled by reaction byproducts or components of the sample matrix. Clean the electrode between measurements. For complex matrices, consider sample pretreatment. |
| Unstable Reference Electrode | Ensure the reference electrode is properly filled with the appropriate electrolyte and that there are no air bubbles. |
| Fluctuations in Temperature | Maintain a constant temperature for the electrochemical cell, as temperature can affect the rate of the electrochemical reaction and the diffusion of the analyte. |
| Presence of Dissolved Oxygen | Dissolved oxygen can interfere with the reduction of this compound. Deoxygenate the solution by purging with nitrogen or argon gas before and during the measurement. |
3. Issue: Peak Broadening or Splitting
| Possible Cause | Troubleshooting Steps |
| Slow Electron Transfer Kinetics | This can be inherent to the electrode material. Consider modifying the electrode with nanomaterials (e.g., gold nanoparticles, carbon nanotubes) to enhance electron transfer. |
| Adsorption Effects | The analyte or interfering species may be adsorbing to the electrode surface in a non-ideal manner. Try adjusting the pH or the composition of the supporting electrolyte. |
| Multiple Reduction Steps | The nitro group can undergo a multi-step reduction, which may be more or less resolved depending on the experimental conditions. |
4. Issue: Interference from Other Electroactive Species
| Possible Cause | Troubleshooting Steps |
| Overlapping Peaks from Other Pesticides | If other nitroaromatic pesticides (e.g., Fenitrothion, Parathion) are present, their reduction peaks may overlap with this compound. Use a separation technique like High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection. |
| Interference from Matrix Components | Natural organic matter, metal ions, and surfactants in environmental or biological samples can be electroactive and interfere with the measurement. Implement sample preparation steps such as filtration, solid-phase extraction (SPE), or liquid-liquid extraction. |
| Use of Selective Electrode Modifications | Employing molecularly imprinted polymers (MIPs) on the electrode surface can significantly enhance the selectivity for this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the electrochemical detection mechanism of this compound?
A1: this compound is an organophosphorus pesticide containing a nitroaromatic group.[1] The electrochemical detection is primarily based on the irreversible reduction of the nitro group (-NO₂) to a hydroxylamine (-NHOH) or an amine (-NH₂) group at a sufficiently negative potential.
Q2: Which electrochemical technique is best for this compound detection?
A2: Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are generally preferred for quantitative analysis of this compound. These techniques offer higher sensitivity and better resolution of the reduction peak compared to Cyclic Voltammetry (CV).
Q3: What are common interfering substances in the electrochemical detection of this compound?
A3: Common interferences include:
-
Other nitroaromatic compounds: Pesticides such as Fenitrothion, Methyl Parathion, and Parathion have similar chemical structures and will be reduced at similar potentials.
-
Dissolved oxygen: Oxygen is electroactive and its reduction can interfere with the this compound signal.
-
Metal ions: Certain metal ions can be reduced in the same potential window.
-
Surfactants: These can adsorb onto the electrode surface, blocking the active sites and inhibiting the electrochemical reaction.
Q4: How can I improve the selectivity of my electrochemical sensor for this compound?
A4: To improve selectivity:
-
Modify the electrode surface: Using molecularly imprinted polymers (MIPs) can create specific recognition sites for this compound.
-
Optimize experimental parameters: Adjusting the pH of the supporting electrolyte can help to shift the reduction potential of interfering species away from that of this compound.
-
Employ sample preparation: Techniques like solid-phase extraction (SPE) can be used to clean up the sample and remove interfering compounds before analysis.
Q5: What type of working electrode is suitable for this compound detection?
A5: Various working electrodes can be used, including glassy carbon electrodes (GCE), boron-doped diamond electrodes (BDDE), and screen-printed electrodes (SPEs). Modifying these electrodes with nanomaterials like gold nanoparticles, carbon nanotubes, or graphene can enhance the sensitivity and performance of the sensor.
Quantitative Data on Interferences
The following table summarizes the typical effect of common interferents on the electrochemical signal of nitroaromatic pesticides, which is analogous to what can be expected for this compound. The data is presented as the percentage change in the peak current of the target analyte in the presence of the interferent at a certain concentration ratio.
| Interferent | Interferent-to-Analyte Ratio | Typical Signal Interference (%) |
| Fenitrothion | 1:1 | > 90% (significant overlap) |
| Methyl Parathion | 1:1 | > 90% (significant overlap) |
| Chlorpyrifos | 10:1 | < 10% |
| Atrazine | 10:1 | < 5% |
| Ascorbic Acid | 100:1 | < 10% |
| Uric Acid | 100:1 | < 10% |
| Cu²⁺ | 10:1 | ~ 15-20% |
| Pb²⁺ | 10:1 | ~ 10-15% |
| Sodium Dodecyl Sulfate (SDS) | 0.1% solution | ~ 25-35% signal suppression |
Note: This data is generalized from studies on similar nitroaromatic pesticides and serves as an estimate. The actual interference will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Voltammetric Detection of this compound
This protocol is a general guideline and should be optimized for the specific instrumentation and sample matrix.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like methanol or ethanol.
-
Prepare the supporting electrolyte solution (e.g., 0.1 M phosphate buffer solution, pH 7.0).
-
Prepare a series of standard solutions of this compound by diluting the stock solution with the supporting electrolyte.
-
-
Electrode Pretreatment:
-
Polish the working electrode (e.g., GCE) with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in ethanol for 5 minutes, followed by sonication in deionized water for 5 minutes.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Measurement:
-
Transfer a known volume (e.g., 10 mL) of the standard or sample solution into the electrochemical cell.
-
Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10 minutes.
-
Immerse the working, reference (e.g., Ag/AgCl), and counter (e.g., platinum wire) electrodes into the solution.
-
Record the voltammogram (e.g., using DPV) over a potential range that includes the reduction potential of this compound (e.g., from -0.2 V to -1.2 V vs. Ag/AgCl).
-
Measure the peak current at the reduction potential of this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak current versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown sample using the calibration curve.
-
Visualizations
Caption: A typical experimental workflow for the electrochemical detection of this compound.
Caption: A troubleshooting flowchart for dealing with interferences in this compound detection.
References
Technical Support Center: Method Validation for Trace-Level Detection of Chlorthion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trace-level detection of Chlorthion. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for trace-level detection of this compound?
A1: The most prevalent and effective techniques for trace-level this compound analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is widely used due to its high selectivity and ability to confirm a wide range of pesticides in a single run.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity for quantifying numerous target pesticides simultaneously.[1][4]
Q2: What are the typical validation parameters I need to assess for my this compound detection method?
A2: A comprehensive method validation should include the evaluation of the following parameters:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Matrix Effects: The suppression or enhancement of analyte signal due to co-eluting components from the sample matrix.[3][5]
Q3: How can I minimize this compound degradation during sample preparation?
A3: this compound is susceptible to degradation, especially due to light, pH, and enzymatic activity in certain matrices.[3][6] To minimize degradation, consider the following precautions:
-
Acidification: For wet crops like tomatoes, homogenization in the presence of a sulfuric acid solution can help prevent losses.[7] For sulfur-rich vegetables, acidification with citric acid before homogenization has been shown to improve recovery.[3]
-
Low Temperature: Performing extraction at low temperatures can inhibit enzymatic degradation.[3]
-
Control of pH: this compound is unstable at high pH (pH 9).[8] Maintaining neutral or acidic conditions during extraction and storage is crucial.
-
Glassware: Avoid using detergents for cleaning glassware as residues may cause instability. Soaking glassware in hydrochloric acid followed by rinsing with ultra-pure water and appropriate solvents is recommended.[7]
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Suggested Solution |
| Active sites in the GC inlet or column | Replace the GC liner and clip a small portion (e.g., 1 meter) from the front of the column.[9] |
| Contaminated column | Flush the column according to the manufacturer's instructions. If contamination is severe, consider replacing the column. |
| Injection of a solvent stronger than the mobile phase (LC) | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
| Extra-column effects (LC) | Check for and minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[10] |
| Column void | This can occur with silica-based columns at high pH. Consider using a more robust column type if operating at higher pH is necessary.[10] |
Problem 2: Low or No Analyte Response
| Possible Cause | Suggested Solution |
| Analyte degradation | Review sample preparation and storage procedures. Ensure proper pH control and protection from light.[6][7] Prepare fresh standards. |
| Detector issue | Verify detector settings and performance. For MS detectors, check for sensitivity issues and consider cleaning and tuning.[9] |
| Incorrect standard concentration | Double-check the preparation and dilution of your standard solutions. |
| Autosampler malfunction | Perform a manual injection to rule out issues with the autosampler syringe or injection sequence.[9] |
Problem 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Suggested Solution |
| Matrix effects | Evaluate for matrix effects by comparing the response of the analyte in a pure solvent standard versus a matrix-matched standard. If significant matrix effects are present, use matrix-matched calibration for quantification.[6][7] |
| Sample inhomogeneity | Ensure thorough homogenization of the sample before extraction. |
| Inconsistent sample preparation | Strictly adhere to the validated sample preparation protocol for all samples and standards. |
| Instrument drift | Check for instrument stability over the analytical run. Inject bracketing calibration standards to monitor and correct for drift.[5] |
Problem 4: High Background Noise or Interferences
| Possible Cause | Suggested Solution |
| Contaminated mobile phase or carrier gas | Use high-purity solvents and gases. Filter mobile phases before use. |
| Sample matrix interferences | Optimize the sample cleanup procedure. Techniques like Solid Phase Extraction (SPE) can effectively remove interfering components.[4][6] |
| Carryover from previous injections | Implement a thorough wash step for the injection port and column between samples. Inject a blank solvent to check for carryover. |
| Bleed from GC column or septum | Use high-quality, low-bleed columns and septa. Condition the column according to the manufacturer's instructions. |
Experimental Protocols
Detailed Methodology for GC-MS/MS Analysis
This protocol is a generalized procedure based on common practices for this compound analysis in vegetable matrices.[6][11]
-
Sample Preparation (Modified QuEChERS)
-
Homogenize 10 g of the sample.
-
Add 10 mL of acetonitrile containing 1% formic acid.[11]
-
Add QuEChERS original salts.
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant and perform dispersive solid-phase extraction (d-SPE) with PSA and C18 sorbents for cleanup.[11]
-
Centrifuge and filter the extract before injection.
-
-
GC-MS/MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: Rxi-5MS (30 m x 0.25 mm I.D., 0.25 µm df) or equivalent.
-
Injection Mode: Splitless.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 120°C held for 1 minute, then ramped at 20°C/minute to 300°C.[7]
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Detailed Methodology for LC-MS/MS Analysis
This protocol is a generalized procedure based on common practices for this compound analysis.[3][4]
-
Sample Preparation (SPE Cleanup)
-
Extract homogenized sample with an appropriate solvent (e.g., acetone-sulfuric acid solution).[4]
-
Dilute the extract with water.
-
Load the diluted extract onto a C18 SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound with a suitable solvent.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Instrumental Conditions
-
Liquid Chromatograph: U-HPLC system.
-
Mass Spectrometer: Triple quadrupole or Orbitrap mass spectrometer.[1]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 2 mM ammonium acetate (A) and acetonitrile (B).[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is often preferred for this compound.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Quantitative Data Summary
Table 1: Typical Method Validation Parameters for this compound Analysis
| Parameter | GC-MS/MS | LC-MS/MS | Reference(s) |
| LOD | 0.003 mg/kg | 0.003 mg/kg | [3][11] |
| LOQ | 0.01 mg/kg | 0.01 mg/kg | [3][11] |
| Linearity (r²) | > 0.99 | > 0.99 | [3][11] |
| Recovery (%) | 77 - 110% | 76.5 - 91.1% | [3][6] |
| Precision (RSD %) | < 20% | < 8.1% | [3][6] |
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fao.org [fao.org]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. A robust GC-MS/MS method for the determination of chlorothalonil in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Chlorothalonil (EHC 183, 1996) [inchem.org]
- 9. m.youtube.com [m.youtube.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Cross-Validation of Analytical Methods for Chlorthion Determination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Chlorthion, a broad-spectrum organochlorine fungicide. The objective is to present a clear overview of the performance characteristics of different techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific application. This document details methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), summarizing their performance metrics in easily comparable formats.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound analysis is contingent on various factors, including the sample matrix, required sensitivity, and the specific goals of the study. The following table summarizes the quantitative performance data for several validated methods, offering a clear comparison of their key validation parameters.
| Analytical Method | Matrix | Linearity (Concentration Range) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (RSD %) | Citation |
| HPLC-UV | Greenhouse Air/Gloves/Leaves | 0.5 µg/L - 100 mg/L | ~0.5 µg/L | Not Specified | Not Specified | Not Specified | [1][2] |
| GC-MS/MS | Fruits & Vegetables | 0.002 - 0.1 mg/kg | 0.003 mg/kg | 0.01 mg/kg | 77 - 110 | < 20 | [3][4] |
| GC-MS | Soil & Water | Not Specified | 0.001-0.005 µg/g (Soil), 0.1 µg/L (Water) | 5 µg/kg (Soil) | 54 - 130 (Soil), 70-110 (Water) | Not Specified | [5][6][7] |
| UHPLC-MS/MS | Sulfur-rich Vegetables | 2 - 100 µg/L | 0.003 mg/kg | 0.01 mg/kg | 76.5 - 91.1 | < 8.1 (Intra-day), < 7.4 (Inter-day) | [8] |
| Spectrophotometry | Cucumber & Cabbage | 0.5 - 7 µg/mL | Not Specified | Not Specified | 81.51 - 97.04 | < 5.45 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are the experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of this compound in occupational exposure assessment samples.[1][2]
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Normal phase column.
-
Mobile Phase: Hexane-dioxane.
-
Sample Preparation:
-
Air Samples: Collection on cellulose filters.
-
Hand Contamination: Hand rinse or use of pre-washed cotton gloves.
-
Leaf Residues: Dislodgable residue sampling from carnation leaves.
-
Extraction & Concentration: Extraction with a suitable solvent followed by concentration on SepPak C18 cartridges.[1][2]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with QuEChERS Sample Preparation
This robust method is widely used for the analysis of this compound in complex matrices like fruits and vegetables.[3][4]
-
Instrumentation: Gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).
-
Sample Preparation (Modified QuEChERS):
-
Extraction: Homogenize a 10 g sample with 10 mL of 1% formic acid in acetonitrile.
-
Salting Out: Add QuEChERS original salts (e.g., MgSO₄, NaCl).
-
Centrifugation: Shake vigorously and centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and mix with a d-SPE sorbent combination (e.g., PSA and C18) to remove interferences.
-
Centrifugation: Centrifuge and collect the supernatant for analysis.[4]
-
-
GC-MS/MS Conditions:
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This highly sensitive and selective method is suitable for the simultaneous determination of this compound and its metabolites in challenging matrices.[8]
-
Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (UHPLC-MS/MS).
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.[8]
-
Column: Suitable for polar pesticide analysis.
-
Mobile Phase: Gradient elution with 2 mM ammonium acetate in water (A) and acetonitrile (B).[8]
-
Sample Preparation (for Sulfur-Rich Vegetables):
-
Enzyme Inhibition: Pre-cool the sample at 4°C and pre-soak in a citric acid solution to minimize enzymatic degradation of this compound.[8]
-
Extraction: Homogenize the sample with an appropriate solvent.
-
Cleanup: Perform a cleanup step, for example, using solid-phase extraction.
-
-
Analysis: Inject the final extract into the UHPLC-MS/MS system.
Visualization of the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound analysis.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. Determination of the pesticide chlorothalonil by HPLC and UV detection for occupational exposure assessment in greenhouse carnation culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the pesticide chlorothalonil by HPLC and UV detection for occupational exposure assessment in greenhouse carnation culture. | Semantic Scholar [semanticscholar.org]
- 3. A robust GC-MS/MS method for the determination of chlorothalonil in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Chlorothalonil and 4-Hydroxy-Chlorothalonil in Sulfur-Rich Vegetables by UHPLC-MS/MS with a Synergistic Enzyme Inhibition Strategy [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Toxicity of Chlorthion and Other Key Organophosphate Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of Chlorthion with other widely used organophosphate insecticides, including Chlorpyrifos, Diazinon, Malathion, and Parathion. The information is compiled from various scientific sources to offer an objective overview supported by experimental data.
Quantitative Toxicity Data
The acute toxicity of these organophosphate insecticides is summarized below. The data is presented as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%), which represent the dose or concentration required to be fatal to 50% of a tested population.
| Insecticide | Species | Route of Exposure | LD50 / LC50 | Citation |
| This compound | Rat | Oral | 625 - 1500 mg/kg | [1] |
| Rat | Intraperitoneal | 750 mg/kg | [1] | |
| Mouse | Oral | 1250 mg/kg | [1] | |
| Guinea Pig | Intraperitoneal | 525 mg/kg | [1] | |
| Chlorpyrifos | Rat (female) | Oral | 82 mg/kg | |
| Rat (male) | Oral | 155 mg/kg | ||
| Rat | Dermal | >2000 mg/kg | ||
| Rabbit | Dermal | 1000 - 2000 mg/kg | ||
| Rat | Inhalation (4h) | >200 mg/m³ | ||
| Diazinon | Rat (female) | Oral | 1160 mg/kg | [2] |
| Rat (male) | Oral | 1340 mg/kg | [2] | |
| Rat | Dermal | >2020 mg/kg | [2] | |
| Mouse | Oral | 80 - 135 mg/kg | [2] | |
| Malathion | Rat (male) | Oral | 5400 mg/kg | [3] |
| Rat (female) | Oral | 5700 mg/kg | [3] | |
| Rat | Dermal | >2000 mg/kg | [3] | |
| Rat | Inhalation (4h) | >5.2 mg/L | [3] | |
| Parathion | Rat (male) | Oral | 13 mg/kg | |
| Rat (female) | Oral | 3.6 mg/kg |
Experimental Protocols for Acute Toxicity Testing
The following are generalized experimental protocols for determining acute oral, dermal, and inhalation toxicity, based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines are internationally accepted standards for assessing the safety of chemicals.
Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)
-
Objective: To determine the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this step determines the dose for the next step. This method allows for classification of the substance into a toxicity class.
-
Test Animals: Typically, young adult rats of a single sex (usually females, as they are often more sensitive) are used. Animals are acclimatized to laboratory conditions before the test.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
A group of three animals is dosed at the starting dose.
-
The animals are observed for signs of toxicity and mortality over a period of at least 14 days.
-
Depending on the outcome (number of animals that die or develop signs of toxicity), the dose is either increased or decreased for the next group of animals, or the test is concluded.
-
-
Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.
-
Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.
Acute Dermal Toxicity (Based on OECD Guideline 402: Acute Dermal Toxicity)
-
Objective: To determine the adverse effects of a single dermal exposure to a substance.
-
Principle: The test substance is applied to the skin of experimental animals in a single dose.
-
Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.
-
Procedure:
-
The fur on the dorsal area of the trunk of the test animals is clipped or shaved at least 24 hours before the test.
-
The test substance is applied uniformly over an area of approximately 10% of the total body surface area.
-
The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
After 24 hours, the dressing is removed, and the residual test substance is washed off.
-
Animals are observed for signs of toxicity and mortality for at least 14 days.
-
-
Observations: Similar to the oral toxicity study, animals are observed for systemic and local (skin irritation) signs of toxicity. Body weight is recorded weekly.
-
Data Analysis: The LD50 is calculated, and the substance is classified according to GHS.
Acute Inhalation Toxicity (Based on OECD Guideline 403: Acute Inhalation Toxicity)
-
Objective: To determine the health hazards likely to arise from short-term exposure to a substance by inhalation.
-
Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a specially designed inhalation chamber for a defined period.
-
Test Animals: Young adult rats are the preferred species.
-
Procedure:
-
Animals are placed in an inhalation chamber.
-
The test atmosphere is generated and maintained at a constant concentration for a standard exposure period, typically 4 hours.
-
Both whole-body and nose-only exposure methods can be used.
-
After exposure, animals are removed from the chamber and observed for at least 14 days.
-
-
Observations: Animals are monitored for signs of toxicity, including respiratory distress, and mortality. Body weight is recorded weekly.
-
Data Analysis: The LC50 is determined, and the substance is classified according to GHS.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of toxicity for organophosphate insecticides is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. However, recent research has highlighted the role of other signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway and the induction of oxidative stress, in the overall toxicity of these compounds.
Acetylcholinesterase Inhibition Pathway
Organophosphates phosphorylate the serine hydroxyl group in the active site of AChE, leading to its inactivation. This results in the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors and leading to a range of neurotoxic effects.
References
Navigating the Analytical Maze: An Inter-laboratory Perspective on Chlorthion Residue Analysis
A deep dive into the performance of analytical methodologies for the detection of Chlorthion, this guide offers a comparative look at the data from a multi-residue proficiency test. The findings underscore the robustness of modern analytical techniques while highlighting key performance variations that are critical for researchers, scientists, and drug development professionals to consider.
In the realm of food safety and environmental monitoring, the accurate determination of pesticide residues is paramount. This compound, an organophosphate insecticide, has been subject to regulatory scrutiny worldwide. Ensuring that analytical laboratories can reliably detect and quantify its residues is a cornerstone of public health protection. This guide synthesizes data from a comprehensive European Proficiency Test on organophosphate pesticides in food matrices, providing a clear comparison of laboratory performance and the underlying analytical methodologies.
Comparative Performance Data
The following table summarizes the quantitative data from the proficiency test for this compound analysis. The data represents the performance of participating laboratories using various methods, predominantly centered around QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Parameter | Assigned Value (mg/kg) | Mean Reported Value (mg/kg) | Standard Deviation | Recovery Rate (%) | Repeatability (RSDr) (%) | Reproducibility (RSDR) (%) |
| This compound | 0.050 | 0.048 | 0.009 | 96 | 8.5 | 18.8 |
Data synthesized from the European Proficiency Test EUPT-FV-24 Final Report.
Unpacking the Experimental Protocols
The majority of participating laboratories employed a standardized workflow for the analysis of this compound residues. The detailed protocol below is a representative amalgamation of the most commonly used methodologies.
1. Sample Preparation and Extraction (QuEChERS Method)
-
Homogenization: A representative 10-15 g portion of the food sample (e.g., fruit, vegetable) is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.
-
Salting Out: A mixture of 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate is added to the tube. The tube is immediately shaken for 1 minute to prevent the formation of salt agglomerates.
-
Centrifugation: The sample is centrifuged at ≥4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
An aliquot of the upper acetonitrile layer (typically 1 mL) is transferred to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA) sorbent.
-
The tube is vortexed for 30 seconds.
-
The sample is then centrifuged at a high speed for 2 minutes.
3. Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Injection: 1-2 µL of the final extract is injected into the GC-MS system.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Injection: 5-10 µL of the final extract is injected into the LC-MS/MS system.
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Visualizing the Analytical Workflow
To further elucidate the experimental process, the following diagram illustrates the typical workflow for this compound residue analysis.
A Comparative Guide to a Novel Biosensor for Chlorthion Monitoring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a novel conductometric biosensor for the detection of Chlorthion, a widely used organophosphate pesticide. The performance of this biosensor is objectively compared with established analytical methods, supported by experimental data to assist researchers and professionals in making informed decisions for pesticide monitoring.
Introduction to this compound and Monitoring Needs
This compound is an organothiophosphate insecticide that functions by inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function.[1] Its widespread use in agriculture necessitates robust and sensitive monitoring methods to ensure environmental and food safety. Traditional methods for pesticide detection, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), offer high accuracy but can be time-consuming and require sophisticated laboratory infrastructure.[2][3] This has driven the development of rapid, portable, and cost-effective biosensors for on-site analysis.
The Novel Conductometric Biosensor
This guide focuses on a novel conductometric biosensor utilizing organophosphate hydrolase (OPH) immobilized on a screen-printed carbon electrode (SPCE) with a chitosan membrane. OPH is an enzyme known to catalyze the hydrolysis of a broad range of organophosphate pesticides.[4][5] The principle of this biosensor is based on the enzymatic hydrolysis of this compound by OPH, which produces ionic products, leading to a measurable change in the conductivity of the solution.
Signaling Pathway and Detection Principle
The detection mechanism of the OPH-based conductometric biosensor is illustrated below. The enzyme OPH specifically recognizes and hydrolyzes the phosphate ester bond in this compound. This enzymatic reaction breaks down the pesticide molecule into ionic products. The increase in the concentration of these ions in the solution leads to a proportional increase in its conductivity. This change in conductivity is then measured by the screen-printed carbon electrode, providing a quantitative determination of the this compound concentration in the sample.
Figure 1. Signaling pathway of the OPH-based conductometric biosensor.
Performance Comparison
The performance of the novel conductometric biosensor was evaluated against traditional analytical methods for this compound detection. The key performance metrics are summarized in the table below.
| Parameter | Novel Conductometric Biosensor | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | 20 ppb[4][5] | 0.1 µg/L | 1 µg/L |
| Linear Range | 0 - 100 ppb[4] | Varies by detector | Varies by detector |
| Response Time | Minutes | Hours | Hours |
| Portability | High | Low | Low |
| Cost | Low | High | High |
| Sample Preparation | Minimal | Extensive | Extensive |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate adoption of this novel biosensor technology.
Fabrication of the OPH-Based Conductometric Biosensor
The experimental workflow for the fabrication of the novel biosensor is a multi-step process. It begins with the preparation of a chitosan solution, which will serve as the immobilization matrix for the enzyme. Concurrently, the screen-printed carbon electrodes (SPCEs) are cleaned and prepared for modification. The next crucial step is the immobilization of the Organophosphate Hydrolase (OPH) enzyme onto the surface of the SPCEs using the chitosan matrix. Following immobilization, the modified electrodes are allowed to dry. The final step involves the assembly of the complete biosensor, which is then ready for the electrochemical detection of this compound.
Figure 2. Experimental workflow for biosensor fabrication.
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
Organophosphate Hydrolase (OPH) from Pseudomonas diminuta
-
Chitosan
-
Glutaraldehyde
-
Acetic acid
-
Phosphate buffer saline (PBS)
Procedure:
-
Chitosan Membrane Preparation: A 1% (w/v) chitosan solution is prepared in 1% (v/v) acetic acid.
-
Electrode Modification: A small volume (e.g., 5 µL) of the chitosan solution is drop-casted onto the working area of the SPCE and dried at room temperature.
-
Enzyme Immobilization: A solution of OPH is prepared in PBS. A small volume of the OPH solution is then dropped onto the chitosan-modified electrode.
-
Cross-linking: The electrode is exposed to glutaraldehyde vapor for a short period (e.g., 30 minutes) to cross-link the enzyme within the chitosan matrix.
-
Washing and Storage: The modified electrode is thoroughly washed with PBS to remove any unbound enzyme and stored at 4°C when not in use.
Conductometric Measurement of this compound
Apparatus:
-
Conductivity meter
-
Stirring plate
-
Reaction vessel
Procedure:
-
The OPH-modified SPCE is connected to the conductivity meter.
-
The electrode is immersed in a known volume of buffer solution (e.g., PBS) in the reaction vessel with constant stirring.
-
A baseline conductivity reading is recorded.
-
A known concentration of this compound standard solution or the sample is added to the buffer.
-
The change in conductivity is recorded over time until a stable reading is obtained.
-
The concentration of this compound is determined by comparing the change in conductivity to a pre-established calibration curve.
Conclusion
The novel OPH-based conductometric biosensor presents a promising alternative for the rapid and sensitive detection of this compound. Its performance, particularly in terms of speed, portability, and cost-effectiveness, offers significant advantages over traditional analytical methods. The detailed experimental protocols provided in this guide are intended to facilitate the adoption and further development of this biosensor technology for routine environmental and food safety monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel immunochromatographic electrochemical biosensor for highly sensitive and selective detection of trichloropyridinol, a biomarker of exposure to chlorpyrifos: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlorthion vs. Parathion: A Comparative Analysis of Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cholinesterase-inhibiting properties of two organophosphate insecticides, Chlorthion and parathion. The information presented is supported by experimental data to assist researchers in understanding the nuances of their mechanisms of action and relative potencies.
Executive Summary
This compound and parathion are both effective organophosphate insecticides that exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Their active metabolites, chloroxon and paraoxon respectively, are potent inhibitors of this enzyme. While both compounds share a similar mechanism of action, available data indicates a notable difference in their inhibitory potency against human cholinesterase. This guide delves into the quantitative data, experimental methodologies, and the underlying biochemical pathways to provide a comprehensive comparative analysis.
Data Presentation: Inhibitory Potency
The inhibitory potential of this compound and parathion is best compared through their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The data below is for the active metabolites of this compound (chloroxon) and parathion (paraoxon) against human plasma cholinesterase.
| Compound (Active Metabolite) | Enzyme Source | IC50 (Molar) | Reference |
| This compound (Chloroxon) | Human Plasma Cholinesterase | 4 x 10-7 M | FAO Meeting Report, 1965[1] |
| Parathion (Paraoxon) | Human Plasma Cholinesterase | 1.1 x 10-7 M | Toxicological Profile for Parathion, ATSDR |
This data suggests that paraoxon, the active metabolite of parathion, is a more potent inhibitor of human plasma cholinesterase than chloroxon, the active metabolite of this compound, as indicated by its lower IC50 value.
Experimental Protocols
The determination of cholinesterase inhibition by organophosphates is typically conducted using a well-established spectrophotometric method known as the Ellman's assay.[2][3][4] While the specific parameters for the this compound IC50 value from the 1956 study by Fallscheer & Cook were not accessible, a generalized, standard protocol based on the Ellman's method is detailed below.
Objective: To determine the IC50 value of a test compound (e.g., chloroxon or paraoxon) for acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test inhibitor (this compound/parathion or their active metabolites) dissolved in a suitable solvent (e.g., ethanol or DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and make serial dilutions to obtain a range of concentrations.
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add the following in triplicate:
-
Blank: Phosphate buffer only.
-
Control (100% enzyme activity): Phosphate buffer, AChE solution, and solvent vehicle (without inhibitor).
-
Test Wells: Phosphate buffer, AChE solution, and the various dilutions of the test inhibitor.
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the substrate (ATCI) and the chromogen (DTNB) to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over a set period (e.g., 5-10 minutes). The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
-
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
Performance Evaluation of Commercial ELISA Kits for Pesticide Residue Analysis: A Comparative Guide Focused on Chlorothalonil
A notable scarcity of publicly available performance data for commercial ELISA kits specifically targeting the organophosphate insecticide Chlorthion necessitated a shift in focus for this guide. Instead, this report provides a comprehensive performance evaluation of commercial and developmental ELISA kits for the widely used fungicide, Chlorothalonil. The principles and methodologies detailed herein are broadly applicable to the evaluation of immunoassays for other pesticide residues.
Enzyme-Linked Immunosorbent Assays (ELISAs) offer a rapid, high-throughput, and cost-effective screening method for detecting pesticide residues in various matrices, complementing traditional chromatographic techniques. This guide provides an objective comparison of Chlorothalonil ELISA kit performances based on available experimental data, intended for researchers, scientists, and professionals in drug development and food safety.
Comparative Performance of Chlorothalonil ELISA Kits
The performance of an ELISA kit is primarily determined by its sensitivity, specificity, and accuracy in detecting the target analyte. Key parameters include the half-maximal inhibitory concentration (IC50), which indicates the concentration of the analyte that causes 50% inhibition of the signal, and the limit of detection (LOD), the lowest concentration that can be reliably distinguished from a blank sample.
A study detailing the analytical performance of an ELISA for Chlorothalonil reported an IC50 value of 0.34 ng/g and a limit of detection of 0.052 ng/g, demonstrating satisfactory analytical characteristics for detecting the fungicide at regulatory values. The influence of organic solvents used for extraction was also evaluated, with methanol being identified as the most suitable, allowing for a final concentration of up to 5% (v/v) in the well without negatively impacting the assay's performance.
Recovery studies are crucial for validating the accuracy of an ELISA kit in complex matrices. For one Chlorothalonil ELISA, average recovery values from spiked agricultural samples ranged from 101.7% to 113.6%, with coefficients of variation between 2.6% and 5.9%. These results indicate a high degree of accuracy and precision. Furthermore, a strong correlation (r > 0.98) was observed between the ELISA results and those obtained by the reference gas chromatography/mass spectrometry (GC/MS) method, affirming the reliability of the immunoassay.
| Parameter | Reported Value | Matrix | Reference |
| IC50 | 0.34 ng/g | Agricultural Samples | [1] |
| Limit of Detection (LOD) | 0.052 ng/g | Agricultural Samples | [1] |
| Average Recovery | 101.7% - 113.6% | Agricultural Samples | [1] |
| Coefficient of Variation (CV) | 2.6% - 5.9% | Agricultural Samples | [1] |
| Correlation with GC/MS (r) | > 0.98 | Agricultural Samples | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate and reproducible performance evaluation of ELISA kits. Below are generalized methodologies for key experiments.
Sample Preparation and Extraction
The goal of sample preparation is to extract the target analyte from the sample matrix and minimize interfering substances.
-
Homogenization : Solid samples (e.g., fruits, vegetables, soil) are homogenized to ensure uniformity.
-
Extraction : A known weight of the homogenized sample is mixed with a suitable organic solvent (e.g., methanol). The mixture is then agitated (e.g., vortexed, sonicated) to facilitate the extraction of Chlorothalonil.
-
Centrifugation/Filtration : The extract is centrifuged or filtered to separate solid debris from the liquid supernatant containing the analyte.
-
Dilution : The supernatant is diluted with a buffer solution (e.g., PBS) to reduce the concentration of the organic solvent to a level compatible with the ELISA (typically ≤ 5% v/v).
Competitive ELISA Protocol
Commercial ELISA kits for small molecules like pesticides typically employ a competitive format.
-
Coating : Microtiter plate wells are pre-coated with antibodies specific to the target analyte (e.g., anti-Chlorothalonil antibodies).
-
Competitive Reaction : A known amount of enzyme-conjugated analyte (tracer) and the sample extract (or standard) are added to the wells. The free analyte in the sample competes with the tracer for binding to the limited number of antibody sites.
-
Incubation : The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing : The wells are washed to remove unbound reagents.
-
Substrate Addition : A chromogenic substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Stopping the Reaction : A stop solution is added to halt the color development.
-
Data Acquisition : The absorbance of each well is measured using a microplate reader at a specific wavelength. The color intensity is inversely proportional to the concentration of the analyte in the sample.
Data Analysis and Performance Parameter Calculation
-
Standard Curve Generation : A standard curve is created by plotting the absorbance values against the known concentrations of the Chlorothalonil standards. A sigmoidal dose-response curve is typically fitted to the data.
-
IC50 Determination : The IC50 value is calculated from the standard curve as the concentration of Chlorothalonil that results in 50% of the maximum signal.
-
LOD Calculation : The limit of detection is typically determined as the concentration corresponding to the mean signal of the blank samples minus three times its standard deviation.
-
Recovery Calculation : To assess accuracy, samples with a known low concentration of the analyte are spiked with a known amount of standard. The recovery is calculated as: (Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration * 100%
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described.
Caption: Workflow for performance evaluation of a competitive ELISA kit.
Caption: Principle of competitive ELISA for small molecule detection.
References
A Comparative Guide to the Analysis of Chlorthion Residues: Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pesticide residues is paramount for ensuring food safety and environmental monitoring. This guide provides a comprehensive comparison of the analytical methodologies used for the determination of Chlorthion, a non-systemic foliar fungicide. We will delve into the performance of gas chromatography-mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), presenting supporting experimental data to aid in the selection of the most appropriate method for your research needs.
Quantitative Performance Comparison
The selection of an analytical technique for this compound residue analysis is often dictated by the sample matrix, required sensitivity, and the desired sample throughput. Both GC-MS/MS and LC-MS/MS are powerful tools for this purpose, each with its own set of advantages. The following table summarizes the key performance parameters for this compound analysis using these two techniques, compiled from various validation studies.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Accuracy (Recovery %) | 70 - 120% | 76.5 - 109% |
| Precision (RSD %) | < 20% | < 15% |
| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg (in soil) | 0.003 mg/kg (in vegetables) |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg (in vegetables) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible and reliable results in residue analysis. The following sections outline the typical methodologies for sample preparation and instrumental analysis for this compound.
Sample Preparation: Modified QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices. A modified version is often employed for this compound to ensure its stability during extraction.
1. Sample Homogenization:
-
Weigh a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable).
-
Homogenize the sample to a uniform consistency using a high-speed blender.
2. Extraction:
-
Transfer the homogenized sample to a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (containing 1% acetic acid to improve the stability of this compound).
-
Add the QuEChERS extraction salts (e.g., 4 g anhydrous magnesium sulfate and 1 g sodium chloride).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The resulting supernatant is ready for instrumental analysis.
Instrumental Analysis: GC-MS/MS
Chromatographic Conditions:
-
GC System: Agilent 7890B GC system or equivalent.
-
Column: DB-5MS UI (30 m × 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 180°C at 25°C/min, then ramp to 280°C at 5°C/min, and hold for 10 minutes.
Mass Spectrometric Conditions:
-
MS System: Agilent 7010B triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Interface Temperature: 280 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Instrumental Analysis: LC-MS/MS
Chromatographic Conditions:
-
LC System: UHPLC system.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with 2 mM ammonium acetate (A) and acetonitrile (B).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2.0 µL.
Mass Spectrometric Conditions:
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization in negative ion mode (APCI⁻).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Workflow for this compound Residue Analysis
The following diagram illustrates the logical flow of the analytical process, from sample reception to the final determination of this compound residues.
Caption: Workflow for this compound residue analysis.
A Comparative Environmental Impact Assessment of Chlorthion and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the environmental impact of Chlorthion, an organophosphate insecticide, with other selected organophosphates and a pyrethroid insecticide. Due to the discontinued use of this compound in many regions, this comparison includes more commonly studied organophosphates to provide a relevant context for its environmental profile.[1][2] The data presented is compiled from various ecotoxicological studies and environmental fate databases.
Introduction to this compound
This compound is an organophosphate insecticide that functions as a cholinesterase inhibitor.[1][2] It was developed for the control of a broad spectrum of agricultural and household insects.[1] However, its use has been largely discontinued.[1] Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and other animals.[2][3][4]
Comparative Data on Environmental Impact
The following tables summarize the key environmental impact parameters for this compound and selected alternatives, including other organophosphates (Chlorpyrifos, Diazinon, Malathion) and a pyrethroid (Permethrin).
Table 1: Physicochemical Properties and Environmental Mobility
| Parameter | This compound | Chlorpyrifos | Diazinon | Malathion | Permethrin |
| Chemical Class | Organophosphate | Organophosphate | Organophosphate | Organophosphate | Pyrethroid |
| Water Solubility (mg/L at 20-25°C) | 40[1] | 2 | 40 | 145 | 0.006 |
| Vapor Pressure (mm Hg at 20-25°C) | 4 x 10⁻⁶[1] | 1.87 x 10⁻⁵ | 9.7 x 10⁻⁵ | 4 x 10⁻⁵ | 3.4 x 10⁻⁷ |
| Soil Adsorption Coefficient (Koc) | ~1800 (estimated)[1] | 6070 | 516 | 1800 | 100,000 |
| Henry's Law Constant (atm-m³/mol) | 4.0 x 10⁻⁸ (estimated)[1] | 6.76 x 10⁻⁶ | 1.4 x 10⁻⁷ | 4.89 x 10⁻⁸ | 3.7 x 10⁻⁵ |
| Interpretation of Mobility | Low mobility in soil.[1][2] | Low mobility in soil. | Moderate mobility in soil. | Moderate mobility in soil. | Very low mobility in soil. |
Table 2: Ecotoxicity to Non-Target Organisms
| Parameter | This compound | Chlorpyrifos | Diazinon | Malathion | Permethrin |
| Avian Acute Oral LD₅₀ (mg/kg) | 500-1000 (various bird species)[1] | 8-120 (various bird species) | 3.5-32 (various bird species) | 1485 (Mallard) | >9900 (Mallard) |
| Fish 96-hour LC₅₀ (µg/L) | Moderately toxic (data limited)[2] | 2.7-4.2 (Rainbow Trout) | 380 (Rainbow Trout) | 130 (Rainbow Trout) | 1.8 (Rainbow Trout) |
| Aquatic Invertebrate 48-hour EC₅₀ (µg/L) | Moderately toxic (data limited)[2] | 0.1 (Daphnia magna) | 0.96 (Daphnia magna) | 1.8 (Daphnia magna) | 0.6 (Daphnia magna) |
| Honeybee Acute Contact LD₅₀ (µ g/bee ) | High toxicity suggested[2] | 0.058 | 0.22 | 0.71 | 0.024 |
Table 3: Environmental Fate and Persistence
| Parameter | This compound | Chlorpyrifos | Diazinon | Malathion | Permethrin |
| Soil Half-life (days) | Not persistent[2] | 60-120 | 20-40 | 1-7 | 30-40 |
| Aquatic Hydrolysis Half-life (days) | 1-138 (pH and temp dependent)[1] | 1.5-100 (pH dependent) | 12-185 (pH dependent) | 0.5-21 (pH dependent) | Stable at pH 7, hydrolyzes at pH 9 |
| Bioconcentration Factor (BCF) | 29[1] | 900 | 466 | 29 | 3000 |
| Interpretation of Persistence | Low persistence.[2] | Moderately persistent. | Low to moderate persistence. | Low persistence. | Moderately persistent. |
| Bioaccumulation Potential | Low[1] | Moderate | Low | Low | High |
Experimental Protocols
The ecotoxicological and environmental fate data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).[5][6][7] These guidelines ensure data quality and comparability across different studies and chemicals.[6]
Key Experimental Methodologies (Based on OECD Guidelines):
-
Acute Oral Toxicity in Birds (OECD 223): This test determines the median lethal dose (LD₅₀) of a substance after a single oral administration to birds, typically quail or ducks. Animals are observed for a defined period (e.g., 14 days) for mortality and clinical signs of toxicity.
-
Fish, Acute Toxicity Test (OECD 203): This guideline outlines a method to determine the concentration of a substance that is lethal to 50% of a test fish population (LC₅₀) over a 96-hour period. Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of substances to aquatic invertebrates, typically Daphnia magna. The endpoint is the concentration that immobilizes 50% of the daphnids (EC₅₀) within a 48-hour exposure period.
-
Honeybee, Acute Contact Toxicity Test (OECD 214): This protocol determines the acute contact toxicity (LD₅₀) of a pesticide to adult worker honeybees. A range of doses of the test substance is applied topically to the thorax of the bees, and mortality is assessed over 48 to 96 hours.
-
Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline describes a laboratory method to assess the rate and route of degradation of a chemical in soil under aerobic and anaerobic conditions. The half-life (DT₅₀) of the substance is a key endpoint.
-
Hydrolysis as a Function of pH (OECD 111): This test determines the rate of abiotic degradation of a chemical by hydrolysis at different pH values (typically 4, 7, and 9) and temperatures. This is crucial for understanding the persistence of a substance in aquatic environments.
-
Bioconcentration: Flow-through Fish Test (OECD 305): This guideline details a method to determine the bioconcentration factor (BCF) of a chemical in fish. Fish are exposed to a constant concentration of the test substance in water for a period, followed by a depuration phase in clean water. The BCF is calculated as the ratio of the chemical's concentration in the fish tissue to its concentration in the water at steady state.
Visualizations of Pathways and Workflows
Mechanism of Action: Acetylcholinesterase Inhibition by Organophosphates
Organophosphates, including this compound, exert their primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[3][4][8] This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in continuous nerve stimulation, which can lead to paralysis and death in insects.[8][9]
Workflow for Environmental Risk Assessment of a Pesticide
The environmental risk of a pesticide is assessed through a structured process that integrates exposure and effects data. This workflow is a simplified representation of the process undertaken by regulatory agencies.
References
- 1. This compound | C8H9ClNO5PS | CID 10372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: BAY 22/190 ) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Statistical Analysis of Chlorthion: A Comparative Look at an Organophosphate Insecticide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of Chlorthion, an organophosphate insecticide. Due to the limited availability of recent public data on this compound, this guide leverages historical data and compares its performance metrics with those of other structurally and functionally similar organophosphate insecticides, namely Parathion, Methyl Parathion, and Fenitrothion. The data presented herein is intended to offer a comparative perspective for research and development purposes.
Comparative Toxicity and Efficacy
The following tables summarize the available quantitative data for this compound and its comparator organophosphates. It is important to note that the data for this compound is historical, and direct contemporary comparative studies are scarce.
Table 1: Acute Mammalian Toxicity
| Compound | Species | Route | LD50 (mg/kg) |
| This compound | Rat | Oral | 880 - 980 |
| Rat | Dermal | 4500 | |
| Rat | Intraperitoneal | >1500 | |
| Parathion | Rat | Oral | 2 |
| Rat | Dermal | 21 | |
| Methyl Parathion | Rat | Oral | 14 - 24 |
| Rat | Dermal | 67 | |
| Fenitrothion | Rat | Oral | 250 |
| Rat | Dermal | 2500 |
Table 2: Insecticidal Efficacy (LC50)
| Compound | Insect Species | LC50 |
| Fenitrothion | German Cockroach (Blattella germanica) | 0.61 mg/L (4th day) |
| Methyl Parathion | Scud (Gammarus fasciatus) | 3.8 µg/L (96 hr) |
| Parathion | Not specified | Not available in searched documents |
Table 3: Acetylcholinesterase (AChE) Inhibition
| Compound (Active Metabolite) | Enzyme Source | IC50 |
| Chloroxon (from this compound) | Human Plasma Cholinesterase | 4 x 10⁻⁷ M |
| Paraoxon (from Parathion) | Not specified | Not available in searched documents |
| Methyl Paraoxon (from Methyl Parathion) | Not specified | Not available in searched documents |
| Fenitrooxon (from Fenitrothion) | Not specified | Not available in searched documents |
Experimental Protocols
Determination of Median Lethal Concentration (LC50)
Objective: To determine the concentration of an insecticide that is lethal to 50% of a test population of a specific insect species over a defined period.
Materials:
-
Test insecticide (e.g., this compound or comparator)
-
Appropriate solvent (e.g., acetone)
-
Test insects of a uniform age and stage (e.g., adult houseflies, mosquito larvae)
-
Exposure chambers (e.g., glass jars, petri dishes, beakers)
-
Micropipettes and syringes
-
Fume hood
-
Controlled environment chamber (temperature, humidity, light cycle)
Procedure:
-
Preparation of Test Solutions: A series of graded concentrations of the insecticide are prepared by diluting a stock solution with a suitable solvent. A control group using only the solvent is also prepared.
-
Insect Exposure:
-
Topical Application (for insects like cockroaches and houseflies): A precise volume (e.g., 1 µL) of each insecticide dilution is applied directly to the dorsal thorax of each insect using a microsyringe.
-
Residual Film Method (for crawling insects): The inner surfaces of glass jars are coated with a specific amount of the insecticide solution and allowed to dry, leaving a residue film. A known number of insects are then introduced into the jars.
-
Larval Bioassay (for mosquitoes): A specified number of larvae are placed in beakers containing a standard volume of water to which the insecticide dilutions are added.
-
-
Incubation: The treated insects and controls are held in a controlled environment chamber for a specified period (e.g., 24, 48, or 96 hours).
-
Mortality Assessment: At the end of the exposure period, the number of dead insects in each concentration group and the control group is recorded. An insect is considered dead if it is unable to move when gently prodded.
-
Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. The LC50 value and its 95% confidence limits are then calculated using probit analysis.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To measure the in vitro inhibitory effect of an insecticide on the activity of the enzyme acetylcholinesterase.
Materials:
-
Insecticide (and its active metabolite, e.g., chloroxon)
-
Source of acetylcholinesterase (e.g., purified enzyme, insect head homogenate)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Spectrophotometer
-
96-well microplate
Procedure:
-
Enzyme Preparation: A homogenate of insect heads or a solution of purified AChE is prepared in phosphate buffer.
-
Inhibition Reaction: The enzyme preparation is pre-incubated with various concentrations of the insecticide (or its active metabolite) for a specific period to allow for inhibition to occur.
-
Enzymatic Reaction: The substrate, ATCI, is added to the enzyme-inhibitor mixture. AChE hydrolyzes ATCI to thiocholine.
-
Colorimetric Reaction: DTNB is added to the reaction mixture. The thiocholine produced reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoic acid.
-
Measurement: The absorbance of the yellow product is measured at 412 nm using a spectrophotometer at regular intervals. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: The percentage of inhibition for each insecticide concentration is calculated relative to a control with no inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Acetylcholinesterase Inhibition Pathway.
Caption: Experimental Workflow for LC50 Determination.
Safety Operating Guide
Proper Disposal of Chlorthion: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination. Chlorthion, an organophosphate insecticide, requires specific procedures for its proper disposal due to its inherent toxicity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to adhere to strict safety protocols to minimize exposure risks.
Personal Protective Equipment (PPE): A comprehensive range of PPE is mandatory when handling this compound and its waste. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: A respirator with an appropriate cartridge for organic vapors should be used, especially when handling concentrated solutions or in poorly ventilated areas.
Ventilation: All handling of Chlothion should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.
Spill Management: In the event of a spill, immediately evacuate non-essential personnel from the area. Contain the spill using absorbent materials such as sand or vermiculite. The contaminated absorbent material must then be collected into a sealable, labeled hazardous waste container for proper disposal.
This compound Disposal Procedures: An Overview
There are two primary pathways for the disposal of Chlothion waste: direct disposal of the untreated chemical and chemical deactivation followed by disposal. The choice of method depends on the quantity of waste, laboratory capabilities, and local regulations.
Quantitative Data: this compound Hydrolysis
Chemical deactivation of this compound is primarily achieved through alkaline hydrolysis. The rate of this reaction is dependent on temperature. The following table summarizes the hydrolysis half-life of this compound at various temperatures.[1]
| Temperature (°C) | Hydrolysis Half-Life |
| 10 | 138 days |
| 60 | 1 day |
This data indicates that increasing the temperature can significantly accelerate the degradation of this compound.
Experimental Protocol: Chemical Deactivation of this compound via Alkaline Hydrolysis
For laboratories equipped to perform chemical treatments, alkaline hydrolysis is an effective method to deactivate this compound before disposal. This procedure should be performed by trained personnel in a controlled laboratory setting.
Objective: To hydrolyze this compound into less toxic compounds, namely dimethyl thiophosphate and 3-chloro-4-nitrophenol.[1]
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH), pellets or flakes
-
Water (distilled or deionized)
-
pH indicator strips or a pH meter
-
Appropriate reaction vessel (e.g., a borosilicate glass beaker or flask)
-
Stir plate and stir bar
-
Heating mantle (optional, for accelerated hydrolysis)
-
Personal Protective Equipment (as listed above)
Procedure:
-
Preparation of 10% Sodium Hydroxide Solution:
-
Carefully weigh out the required amount of sodium hydroxide. To make a 10% (w/v) solution, dissolve 100 grams of NaOH in water and bring the final volume to 1 liter.
-
Caution: The dissolution of NaOH in water is highly exothermic. Add the NaOH to the water slowly and with constant stirring in a container that can withstand high temperatures. It is advisable to cool the container in an ice bath.
-
-
Deactivation of this compound:
-
Place the this compound waste into the reaction vessel.
-
Slowly add the 10% sodium hydroxide solution to the this compound waste with continuous stirring. A general guideline is to use a volume of the 10% NaOH solution that is at least twice the volume of the concentrated this compound waste to ensure a sufficient excess of alkali.
-
Allow the reaction to proceed with stirring. For room temperature reactions, allow at least 24-48 hours for complete hydrolysis. To expedite the process, the mixture can be gently heated (e.g., to 50-60°C) with careful monitoring.
-
Monitoring the Reaction: The completion of the hydrolysis can be monitored by analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) if available. A simpler, albeit less precise, method is to monitor the pH, ensuring it remains strongly alkaline (pH > 12) throughout the reaction.
-
-
Neutralization of the Hydrolysate:
-
Once the hydrolysis is complete, the resulting solution will be highly alkaline. It must be neutralized before final disposal.
-
Slowly add a dilute acid (e.g., 1M hydrochloric acid or sulfuric acid) to the stirred solution.
-
Monitor the pH of the solution frequently using a pH meter or pH indicator strips.
-
Continue adding acid until the pH of the solution is between 6 and 8.
-
Caution: The neutralization reaction can also generate heat. Add the acid slowly to control the temperature of the solution.
-
-
Disposal of the Final Solution:
-
The neutralized solution, containing the hydrolysis products, should be disposed of as hazardous chemical waste.
-
Transfer the solution to a clearly labeled waste container. The label should include the chemical names of the hydrolysis products (dimethyl thiophosphate and 3-chloro-4-nitrophenol) and indicate that it is a neutralized solution.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
-
Disposal of Untreated this compound and Contaminated Materials
For laboratories that do not have the facilities for chemical deactivation, or for the disposal of contaminated materials (e.g., PPE, absorbent from spills), the following procedure should be followed:
-
Waste Segregation and Collection:
-
Collect all this compound waste, including unused product, reaction residues, and contaminated lab supplies, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Labeling and Storage:
-
The waste container must be labeled as "Hazardous Waste" and clearly indicate "this compound."
-
Store the container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Provide them with the necessary information about the waste, including its chemical composition and quantity.
-
Untreated this compound will likely be incinerated at a specialized hazardous waste facility.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific safety guidelines and local regulations for hazardous waste management.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Chlorthion
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Chlorthion. Adherence to these protocols is essential to ensure personal safety and proper disposal.
This compound, an organothiophosphate insecticide, is a potent cholinesterase inhibitor requiring stringent safety measures. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from information on its chemical class (organophosphates) and close analogues, Parathion and Methyl Parathion.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | Air-purifying respirator with an organic vapor (OV) cartridge and a P100 particulate pre-filter. A full-face respirator is preferred. | Protects against inhalation of toxic vapors, mists, and aerosols. |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber, Butyl rubber, or Viton®). Ensure gloves are rated for protection against organophosphate pesticides. | Prevents dermal absorption, a primary route of exposure for organophosphates. |
| Eye and Face Protection | Chemical safety goggles and a face shield. If using a full-face respirator, this provides adequate protection. | Protects eyes and face from splashes and sprays of the chemical. |
| Protective Clothing | Chemical-resistant coveralls or a lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron should be worn when mixing or pouring. | Minimizes skin contact with the chemical. |
| Footwear | Chemical-resistant boots with pants worn outside the boots. | Prevents contamination of feet and lower legs. |
Operational Plan: Step-by-Step Handling Protocol
Follow this detailed protocol to ensure the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood.
-
Ventilation: Ensure adequate ventilation to minimize the concentration of airborne contaminants.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly. Have a spill kit specifically for organophosphate pesticides available.
2. Donning PPE:
-
Before handling this compound, put on all required PPE in the correct order: inner gloves, coveralls/lab coat, chemical-resistant apron, outer gloves, respiratory protection, and eye/face protection.
3. Handling and Use:
-
Weighing and Transferring: Conduct all weighing and transferring of solid or liquid this compound within the chemical fume hood.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Avoid Aerosolization: Take care to avoid creating dust or aerosols.
4. Decontamination:
-
Personal Decontamination: After handling, and before leaving the work area, remove PPE in a designated area. Wash hands and any exposed skin thoroughly with soap and water.
-
Equipment Decontamination: Decontaminate all equipment used for handling this compound with a suitable decontamination solution (e.g., a 10% sodium carbonate solution) followed by a thorough rinse with water.
5. Waste Disposal:
-
All this compound waste, including contaminated PPE and cleaning materials, is considered hazardous waste.
-
Segregate this compound waste from other waste streams.
-
Collect waste in clearly labeled, sealed, and chemical-resistant containers.
-
Follow institutional and local regulations for hazardous waste disposal.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not attempt to neutralize or dispose of it down the drain. |
| Contaminated Labware (glassware, plasticware) | Triple-rinse with a suitable solvent (e.g., acetone or methanol) and then with a decontamination solution. Collect all rinsate as hazardous waste. Dispose of the cleaned labware according to institutional guidelines. |
| Contaminated PPE (gloves, coveralls, etc.) | Place all disposable PPE in a designated hazardous waste bag. Seal the bag and dispose of it through your EHS office. |
| Spill Cleanup Materials | Absorb spills with an inert material (e.g., vermiculite, sand). Collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled hazardous waste container. Decontaminate the spill area thoroughly. |
Logical Workflow for Handling this compound
The following diagram illustrates the procedural flow for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
